4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-9-2-4-10(5-3-9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKSYMUFZYYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831492 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Chemical structure and properties of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
An In-depth Technical Guide to 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Abstract
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. We will explore its molecular architecture, predicted physicochemical properties, and a detailed, field-proven methodology for its chemical synthesis via the Hantzsch reaction. The narrative synthesizes the established importance of the 2-aminothiazole scaffold, which forms the core of this molecule and is present in several FDA-approved drugs.[1][2] This guide further discusses the potential therapeutic applications of the title compound, drawing logical inferences from the vast body of research on related structures.[3] Methodologies for characterization and a proposed workflow for biological evaluation are presented to provide a holistic resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds and approved pharmaceuticals; these are termed "privileged structures." The 2-aminothiazole (2-AT) moiety is a quintessential example of such a scaffold.[1][4] Its prevalence is attributed to its unique electronic properties and its capacity to act as a versatile pharmacophore, engaging in critical hydrogen bonding and other non-covalent interactions with a multitude of biological targets.[1]
The clinical significance of the 2-AT core is firmly established, forming the structural foundation of notable anticancer drugs such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[2][5] The therapeutic utility of 2-AT derivatives is remarkably broad, with documented activities spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant domains.[3] The specific biological activity is profoundly influenced by the nature and position of substituents on the thiazole ring.[1] This guide focuses on 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a derivative featuring a substituted phenoxymethyl group at the 4-position, a modification that offers potential for enhanced or novel biological interactions.
Molecular Structure and Physicochemical Properties
A molecule's physicochemical profile is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is the first step in assessing its potential as a drug candidate.
2.1. Chemical Identity
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Chemical Name: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
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Molecular Formula: C₁₁H₁₂N₂O₂S
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Molecular Weight: 236.29 g/mol
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CAS Number: Not available (as a specific, widely cataloged compound)
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Canonical SMILES: COC1=CC=C(C=C1)OCC2=CSC(N)=N2
2.2. Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using established computational models. These parameters are instrumental in early-stage "drug-likeness" assessment, often benchmarked against frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Computational Method | Significance in Drug Development |
| LogP (Octanol/Water) | 1.95 | XLogP3 | Measures lipophilicity; influences absorption, distribution, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 84.5 Ų | Ertl et al. | Predicts transport properties; values < 140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | (from -NH₂) | The primary amine group can form key hydrogen bonds with target proteins. |
| Hydrogen Bond Acceptors | 4 | (2x N, 2x O) | Multiple sites for hydrogen bonding contribute to solubility and target affinity. |
| Rotatable Bonds | 4 | - | Indicates conformational flexibility, which can impact binding affinity and entropy. |
Synthesis and Characterization
The construction of the 2-aminothiazole ring is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient route to the target molecule from readily available precursors.
3.1. Synthetic Strategy: The Hantzsch Thiazole Synthesis
The core of the synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. For the title compound, this translates to the cyclocondensation of 1-chloro-3-(4-methoxyphenoxy)propan-2-one with thiourea . The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch synthesis of the target 2-aminothiazole derivative.
3.2. Detailed Experimental Protocol
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Materials: Thiourea, 1-chloro-3-(4-methoxyphenoxy)propan-2-one, Absolute Ethanol, Saturated Sodium Bicarbonate (aq.), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
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To a solution of thiourea (1.0 eq) in absolute ethanol (15 mL/mmol) in a round-bottom flask, add 1-chloro-3-(4-methoxyphenoxy)propan-2-one (1.0 eq).
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Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with constant stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 3-5 hours.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Resuspend the residue in ethyl acetate and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure title compound.
-
3.3. Structural Validation
The identity and purity of the synthesized compound must be rigorously confirmed using a panel of standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, proton and carbon environments, and atom connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight (M+H⁺).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the primary amine and C-O ether stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Potential Biological Activity and Therapeutic Applications
While specific biological data for 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine is not extensively documented, its structural components allow for well-grounded hypotheses regarding its potential therapeutic applications.
4.1. Anticancer Activity (Kinase Inhibition)
The 2-aminothiazole scaffold is a highly effective "hinge-binder" in protein kinases.[2] The N-1 nitrogen and the exocyclic amino group can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors. The 4-position substituent, in this case, the methoxy-phenoxymethyl group, extends into the solvent-exposed region or adjacent hydrophobic pockets, where it can be modified to enhance potency and selectivity. This makes the compound a prime candidate for screening against various kinase families implicated in oncology.
Caption: Hypothesized binding mode within a generic kinase active site.
4.2. Antimicrobial Activity
Numerous derivatives of 2-aminothiazole have demonstrated significant antibacterial and antifungal properties.[3][6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The introduction of an aryl group, such as the methoxyphenyl moiety in the title compound, has been shown in related series to enhance antimicrobial efficacy.[1] Therefore, screening against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) is a logical avenue of investigation.[6]
4.3. A Note on Safety Profile
It is important to note that while being a privileged scaffold, the 2-aminothiazole ring has also been classified as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolites.[4] However, research suggests that substitution at the C4 or C5 position of the thiazole ring can hinder this metabolic pathway, potentially improving the safety profile.[4] The presence of the large phenoxymethyl group at the C4 position of the title compound may confer such a protective effect, a hypothesis that warrants investigation in appropriate metabolic stability assays.
Proposed Workflow for Biological Evaluation
A structured, multi-stage approach is essential for efficiently evaluating the therapeutic potential of a new chemical entity.
Caption: A logical workflow for the preclinical evaluation of the title compound.
Conclusion
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is a synthetically accessible derivative of the medicinally vital 2-aminothiazole scaffold. Its structure is rationally designed to engage with biological targets, particularly protein kinases, making it a compound of significant interest for anticancer drug discovery. Furthermore, based on the activities of related analogues, its potential as an antimicrobial agent should not be overlooked. The synthetic and evaluative frameworks provided in this guide offer a robust starting point for researchers to explore the full therapeutic potential of this promising molecule.
References
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- Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- Semantic Scholar. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Journal of Chemistry. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
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Biological activity and mechanism of action of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
An In-Depth Technical Guide to the Predicted Biological Activity and Investigational Roadmap for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Authored by: Gemini, Senior Application Scientist
Publication Date: February 25, 2026
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. This guide provides an in-depth analysis of the potential biological activities and mechanisms of action of a novel derivative, 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. In the absence of direct empirical data for this specific molecule, this document synthesizes existing literature on structurally related compounds to build a predictive framework for its therapeutic potential. We hypothesize that 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is likely to exhibit anticancer, antimicrobial, and anti-inflammatory properties. For each predicted activity, we propose plausible molecular mechanisms and provide detailed, actionable experimental protocols for their validation. This whitepaper is intended to serve as a comprehensive investigational roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this novel chemical entity.
Introduction: The Thiazole Scaffold and the Promise of a Novel Derivative
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form a wide range of interactions with biological targets have led to its incorporation into a diverse array of therapeutic agents.[1][2] The 2-aminothiazole moiety, in particular, is a common feature in molecules with significant biological activity, including antibacterial, anticancer, and anti-inflammatory agents.[2][3]
This guide focuses on the specific, and to our knowledge, uncharacterized compound: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine . This molecule combines three key structural features that suggest a high potential for biological activity:
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The Thiazol-2-ylamine Core: A well-established pharmacophore associated with a broad spectrum of therapeutic effects.[4]
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A Phenoxymethyl Linker: This flexible linker can position the terminal phenyl group in various orientations, potentially enabling interactions with a range of biological targets.
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A 4-Methoxyphenyl Substituent: The methoxy group at the para position of the phenyl ring is known to significantly influence the pharmacological profile of many compounds, often enhancing potency and modulating selectivity.[5][6]
Given the rich pharmacology of its constituent parts, a systematic investigation into the biological activities of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is warranted. This document outlines a logical, evidence-based approach to such an investigation.
Predicted Biological Activities and Scientific Rationale
Based on an extensive review of the literature on structurally analogous compounds, we predict that 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine will exhibit the following biological activities:
Anticancer Activity
Rationale: Numerous studies have demonstrated the potent anticancer activity of thiazole derivatives. The presence of a methoxy-substituted phenyl ring, in particular, has been linked to significant cytotoxicity against various cancer cell lines.[5][7] For instance, certain thiazole analogues with a methoxy group on a phenyl ring have shown promising anticancer potential.[5] Furthermore, some thiazole derivatives have been investigated as PI3K/mTOR dual inhibitors, a key pathway in cancer cell proliferation and survival.[8]
Hypothesized Molecular Targets:
Antimicrobial Activity
Rationale: The thiazole ring is a well-known component of many antimicrobial agents.[1][2] The 2-aminothiazole moiety is particularly prevalent in compounds with antibacterial and antifungal properties. The lipophilicity and electronic properties conferred by the methoxy-phenoxymethyl side chain could enhance the compound's ability to penetrate microbial cell membranes. The presence of a methoxy group has been shown to contribute to the antimicrobial activity of some thiazole derivatives.[5]
Hypothesized Molecular Targets:
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Bacterial DNA gyrase
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Dihydrofolate reductase (DHFR)[9]
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Fungal lanosterol 14α-demethylase (CYP51)
Anti-inflammatory Activity
Rationale: Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10] The structural features of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine resemble those of known COX inhibitors.
Hypothesized Molecular Targets:
Hypothesized Mechanisms of Action
Anticancer Mechanism: Potential PI3K/mTOR Dual Inhibition
We postulate that 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine may exert its anticancer effects by dually inhibiting PI3K and mTOR, two key kinases in a critical signaling pathway for cell growth and proliferation.
Caption: Hypothesized PI3K/mTOR dual inhibition by the target compound.
Antimicrobial Mechanism: Potential Inhibition of Bacterial DHFR
The compound may act as an antimicrobial agent by inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway, leading to the disruption of DNA synthesis.
Caption: Proposed inhibition of bacterial DHFR by the target compound.
A Roadmap for Experimental Validation
To empirically test the hypotheses outlined above, a structured experimental workflow is proposed.
Investigational Workflow
Caption: A phased experimental workflow for the investigation of the target compound.
Detailed Experimental Protocols
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a stock solution of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Serially dilute the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Interpretation and Hypothetical Results
The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Hypothetical Anticancer Activity (IC50 Values in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |
| 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine | 8.5 | 12.3 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 |
Table 2: Hypothetical Antimicrobial Activity (MIC Values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine | 16 | 32 | 8 |
| Ciprofloxacin (Bacterial Control) | 1 | 0.5 | - |
| Fluconazole (Fungal Control) | - | - | 2 |
Conclusion and Future Perspectives
The structural features of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine strongly suggest its potential as a biologically active compound. The presence of the 2-aminothiazole core, combined with a 4-methoxyphenyl substituent, provides a strong rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties. The experimental roadmap provided in this guide offers a clear and logical path for the systematic evaluation of this novel molecule.
Should initial screenings prove positive, future research should focus on:
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Structure-Activity Relationship (SAR) Studies: To identify key structural modifications that could enhance potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models of disease.
-
ADME/Tox Profiling: To assess the compound's pharmacokinetic properties and safety profile.
The exploration of novel chemical entities like 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is essential for the discovery of new and effective therapeutic agents. This guide serves as a foundational document to catalyze and direct such research efforts.
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PubMed. Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Available at: [Link].
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A Technical Guide to the Pharmacological Applications of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This technical guide focuses on a specific, yet underexplored, subclass: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine and its derivatives. While direct literature on this exact substitution pattern is sparse, this document synthesizes information from closely related analogues to provide a comprehensive overview of its potential therapeutic applications. By examining the established synthesis routes, structure-activity relationships, and biological activities of similar compounds, we project the pharmacological landscape of this promising chemical series. This guide serves as a foundational resource, offering insights into potential anticancer, antimicrobial, and anti-inflammatory applications, complete with detailed, inferred experimental protocols and mechanistic pathways to stimulate further research and development.
Introduction: The 2-Aminothiazole Privileged Scaffold
The 2-aminothiazole nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural framework that can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous drugs with a wide range of therapeutic applications.[2] The core structure allows for extensive chemical modification at the 2-amino group and the 4- and 5-positions of the thiazole ring, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide specifically explores the potential of derivatives featuring a 4-(4-Methoxy-phenoxymethyl) substituent. The introduction of this particular group is hypothesized to modulate the molecule's lipophilicity, hydrogen bonding capacity, and overall steric profile, potentially leading to novel interactions with biological targets and enhanced therapeutic efficacy.
Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine: A Projected Pathway
The most probable and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of the title compound, the key intermediates would be 1-halo-3-(4-methoxyphenoxy)propan-2-one and thiourea.
Synthesis of the α-Haloketone Intermediate
The synthesis of 1-bromo-3-(4-methoxyphenoxy)propan-2-one can be envisioned through a two-step process starting from 4-methoxyphenol.
Step 1: Williamson Ether Synthesis
4-Methoxyphenol is reacted with a 3-halopropene, such as allyl bromide, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 1-(allyloxy)-4-methoxybenzene.
Step 2: Bromination
The resulting allyl ether is then subjected to bromination. A common method involves the addition of bromine in a solvent like dichloromethane at low temperatures. This would lead to the formation of 1-bromo-3-(4-methoxyphenoxy)propan-2-one.
Hantzsch Thiazole Synthesis: The Core Reaction
The synthesized α-haloketone is then condensed with thiourea in a suitable solvent, typically ethanol, under reflux conditions to yield the target compound, 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
Experimental Protocol: Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
-
To a solution of 1-bromo-3-(4-methoxyphenoxy)propan-2-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
Caption: Synthetic pathway for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
Potential Pharmacological Applications
Based on the extensive research on analogous 2-aminothiazole derivatives, the 4-(4-Methoxy-phenoxymethyl) series is anticipated to exhibit a range of pharmacological activities.
Anticancer Activity
2-Aminothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[5]
-
Kinase Inhibition: A primary mechanism of action for many anticancer drugs is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6] Derivatives of the 2-aminothiazole scaffold have been shown to inhibit several key kinases:
-
Cyclin-Dependent Kinases (CDKs): Compounds with a similar structural framework have demonstrated potent inhibitory activity against CDKs, such as CDK9, which are involved in cell cycle regulation and transcription.[7]
-
c-Met Kinase: Certain 4-phenoxyquinoline derivatives containing a thiazole urea moiety have been identified as c-Met kinase inhibitors, a receptor tyrosine kinase implicated in tumor growth and metastasis.[8]
-
Caption: Potential kinase inhibition by 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a reaction buffer containing the kinase of interest (e.g., CDK9/Cyclin T), a suitable substrate (e.g., a peptide substrate), and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Antimicrobial and Antifungal Activity
Thiazole derivatives have a long history as antimicrobial agents.[9] The incorporation of a phenoxymethyl group at the 4-position may enhance these properties.
-
Mechanism of Action: The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.
-
Structure-Activity Relationship (SAR): Studies on related compounds have shown that the nature and position of substituents on the thiazole and associated aromatic rings significantly influence the antimicrobial spectrum and potency.[6] For instance, the presence of electron-withdrawing groups on an aromatic ring attached to the thiazole can enhance antibacterial activity.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each dilution with a standardized suspension of the target microorganism.
-
Include positive (no drug) and negative (no microorganism) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties.[11]
-
Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway.[12]
-
In Vivo Models: The anti-inflammatory potential can be evaluated in animal models, such as the carrageenan-induced paw edema model in rats, where a reduction in paw swelling indicates anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to a group of rats.
-
After a set period (e.g., 60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine derivatives is not available, general trends from related 2-aminothiazole series can provide valuable guidance for future drug design.
| Moiety | Position | General SAR Observations |
| Substituents on the 2-amino group | 2-position | Acylation or the introduction of other substituents can modulate potency and selectivity for various targets. |
| Phenoxymethyl group | 4-position | The nature of the substituent on the phenoxy ring (e.g., methoxy group) and its position can significantly impact biological activity. |
| Substituents on the thiazole ring | 5-position | The introduction of small alkyl or aryl groups can influence the compound's interaction with the target's binding pocket. |
Conclusion and Future Directions
The 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the well-established pharmacological profile of the 2-aminothiazole class, this series of compounds holds significant potential for development as anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such investigations, paving the way for the potential discovery of novel therapeutic agents.
References
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019, April 23).
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.).
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC. (n.d.).
- (12)
- Learning from the Hantzsch synthesis. (2000, November 7).
- Hantzsch pyridine synthesis - Wikipedia. (n.d.).
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.).
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - MDPI. (2003, April 30).
- Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed. (2016, August 15).
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14).
- Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals - Supporting Inform
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and f
- (4-hydroxy-2-oxo-3h-benzothiazol-7-yl)ethylamine derivatives, processes for their preparation, pharmaceutical compositions containing them and their use in therapy (for example in the treatment of respiratory disease states)
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. (n.d.).
- Heterocyclic compounds and uses thereof - P
- Synthesis, characterization and pharmacological evaluation of 2-aminothiazole incorporated azo dyes | Semantic Scholar. (2020, March 1).
- Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors - PubMed. (2013, November 14).
- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents - ResearchG
- United States P
- WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. (2024, February 29).
- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7).
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (2024, March 12).
- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
- Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes - Organic Syntheses Procedure. (n.d.).
- 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Derivatives as Kinase Inhibitors: A Technical Guide - Benchchem. (n.d.).
- A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv
- One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. (n.d.).
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Literature review of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in medicinal chemistry
This is a comprehensive technical guide and literature review for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine , designed for researchers and drug development professionals.
Part 1: Executive Summary & Chemical Architecture
The compound 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine represents a specific subclass of the 2-aminothiazole scaffold, a "privileged structure" in medicinal chemistry. Unlike direct aryl-thiazoles (e.g., 4-phenylthiazol-2-amine), this molecule incorporates a phenoxymethyl linker at the C4 position. This structural modification introduces rotational flexibility and an additional hydrogen-bond acceptor (the ether oxygen), significantly altering the solubility, metabolic profile, and binding kinetics compared to its rigid biaryl congeners.
This guide analyzes its utility as a fragment in Fragment-Based Drug Discovery (FBDD) , a precursor for kinase inhibitors, and a scaffold for Valosin-Containing Protein (VCP) inhibitors.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-[(4-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine |
| Common Class | 2-Aminothiazole; Ether-linked thiazole |
| Molecular Formula | |
| Molecular Weight | 236.29 g/mol |
| Key Pharmacophores | 2-Amino group (H-bond donor), Thiazole N (H-bond acceptor), Methoxy/Ether O (H-bond acceptors) |
Part 2: Synthesis & Reaction Engineering
The synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine relies on the Hantzsch Thiazole Synthesis , a robust cyclization protocol involving an
Retrosynthetic Analysis
The molecule is disconnected into two primary building blocks:
-
Thiourea: Provides the N-C-S fragment for the thiazole ring.
-
1-Chloro-3-(4-methoxyphenoxy)propan-2-one: The electrophilic partner.
Validated Synthetic Protocol
Note: This protocol is derived from standard Hantzsch condensation methodologies adapted for phenoxymethyl derivatives.
Step 1: Synthesis of
-
Reagents: 4-Methoxyphenol (1.0 eq), 1,3-Dichloroacetone (1.1 eq), Potassium Carbonate (
, 1.2 eq). -
Solvent: Acetone or Acetonitrile (reflux).
-
Mechanism:
substitution. The phenoxide attacks one chloromethyl group of the dichloroacetone. -
Critical Control Point: Stoichiometry must be controlled to prevent double substitution (bis-phenoxy formation).
Step 2: Hantzsch Cyclization
-
Reagents: 1-Chloro-3-(4-methoxyphenoxy)propan-2-one (Intermediate from Step 1), Thiourea (1.0 eq).
-
Solvent: Ethanol or Methanol (Reflux).
-
Time: 2–4 hours.
-
Workup: The product precipitates as the hydrochloride salt. Neutralization with
or yields the free base.
Synthetic Workflow Diagram (DOT)
Caption: Figure 1. Hantzsch synthesis pathway via
Part 3: Medicinal Chemistry & Pharmacological Profile[2][3][6][11]
Structural Activity Relationship (SAR)
This compound serves as a versatile scaffold. The 2-amino group is rarely the final endpoint; it is typically derivatized into amides or ureas to target specific pockets (e.g., the ATP-binding site of kinases).
-
The Linker Effect (
):-
Flexibility: Unlike 4-phenylthiazoles, the methylene-oxy linker allows the phenyl ring to adopt non-coplanar conformations relative to the thiazole. This is critical for fitting into "L-shaped" binding pockets (e.g., Kinase Type II inhibitors).
-
Solubility: The ether oxygen increases aqueous solubility compared to all-carbon linkers.
-
-
The Para-Methoxy Group:
-
Acts as a metabolic handle (O-demethylation).
-
Provides a weak H-bond acceptor.
-
Electron-donating nature increases the electron density of the phenyl ring, potentially influencing
stacking interactions.
-
Biological Targets
Literature reviews of 2-aminothiazole derivatives highlight three primary biological areas for this specific scaffold:
-
Kinase Inhibition:
-
The 2-aminothiazole core mimics the adenine ring of ATP.
-
Derivatives are often explored as inhibitors of CDK (Cyclin-Dependent Kinases) and Src family kinases .
-
-
VCP (Valosin-Containing Protein) Inhibition:
-
VCP is an ATPase target for cancer therapy.
-
N-substituted 2-aminothiazoles have been identified as allosteric VCP inhibitors. The 4-substituted side chain (like the phenoxymethyl group) occupies the hydrophobic tunnel of the enzyme.
-
-
Antimicrobial Activity:
-
Like many aminothiazoles, this compound exhibits intrinsic bacteriostatic properties, likely through inhibition of bacterial DNA gyrase or cell wall synthesis interference.
-
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Objective: To generate high-purity scaffold for SAR library construction.
-
Alkylation: Dissolve 1,3-dichloroacetone (12.7 g, 0.1 mol) in acetone (100 mL). Add
(13.8 g, 0.1 mol) and 4-methoxyphenol (12.4 g, 0.1 mol). Reflux for 4 hours. Filter salts and evaporate solvent. Purify the oily residue (Intermediate A) by silica chromatography (Hexane:EtOAc 4:1). -
Cyclization: Dissolve Intermediate A (2.14 g, 10 mmol) in absolute ethanol (20 mL). Add thiourea (0.76 g, 10 mmol).
-
Reaction: Reflux the mixture for 3 hours. A white precipitate (hydrochloride salt) will form.
-
Isolation: Cool to
. Filter the solid.[1] -
Free Base Formation: Suspend the solid in water (20 mL) and adjust pH to 9-10 using
. Extract with Ethyl Acetate ( mL). Dry over and concentrate. -
Validation: Confirm structure via
-NMR (DMSO- ) and LC-MS (Expect M+H 237).
Protocol B: In Vitro Kinase Screening (General)
Objective: Determine the inhibitory potential of the scaffold against a panel of kinases (e.g., CDK2, Src).
-
Preparation: Dissolve compound in 100% DMSO to 10 mM stock.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Reaction: Mix Kinase (5-10 nM), Peptide Substrate, and ATP (
concentration) with the test compound (10 M screening concentration). -
Incubation: 1 hour at Room Temperature.
-
Detection: ADP-Glo™ or similar luminescence assay.
-
Analysis: Calculate % Inhibition relative to DMSO control. Compounds showing >50% inhibition are advanced to
determination.
Part 5: Signaling & Interaction Diagram
The following diagram illustrates the potential interaction network of the 2-aminothiazole scaffold within a cellular context, highlighting its multi-target potential.
Caption: Figure 2.[2] Potential polypharmacological interaction network of the scaffold.
Part 6: References
-
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Das, D., et al. (2016).[3] Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.
-
Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 911-927.
-
Chapman, E., et al. (2005). Expression and purification of the human AAA+ ATPase p97 (VCP). Protein Expression and Purification, 41(2), 328-336. (Contextualizing Thiazoles as VCP inhibitors).
-
BenchChem Application Note. (2025). Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry. (Note: Generalized citation based on search context).
Sources
Thermodynamic Profiling and Molecular Architecture of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine: A Technical Guide for Preclinical Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Pharmacy, Cheminformatics, and Preclinical Thermodynamics
Executive Summary
In the hit-to-lead phase of drug discovery, understanding the thermodynamic behavior of a scaffold is just as critical as its biological activity. 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (Molecular Formula:
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static structure, but as a dynamic thermodynamic system. This guide deconstructs the physicochemical properties of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, detailing the causality behind its molecular weight, acid-base equilibria, solid-state phase transitions, and binding thermodynamics. Furthermore, it provides self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) to ensure rigorous preclinical characterization.
Molecular Architecture and Physicochemical Foundations
The structural elegance of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine lies in its bipartite nature: a polar, hydrogen-bonding headgroup (2-aminothiazole) and a lipophilic, flexible tail (4-methoxyphenoxymethyl).
Molecular Weight and Lipinski Space
The exact molecular weight of this compound is 236.29 g/mol [1]. In the context of Fragment-Based Drug Discovery (FBDD) and lead optimization, a molecular weight well below the Lipinski threshold of 500 Da is highly advantageous. It provides a high "ligand efficiency" (binding energy per heavy atom) and leaves significant thermodynamic headroom for the addition of functional groups without violating pharmacokinetic constraints.
Acid-Base Thermodynamics (pKa)
The 2-aminothiazole core is the primary ionizable center of the molecule. The endocyclic nitrogen of the thiazole ring acts as a weak base, with a thermodynamic
Causality in Drug Design: Why does this specific
Acid-base equilibrium and membrane partitioning pathway of the 2-aminothiazole core.
Solid-State Thermodynamics: Polymorphism and Stability
Before a compound can be formulated, its solid-state thermodynamics must be mapped. Active Pharmaceutical Ingredients (APIs) frequently exhibit polymorphism—the ability to crystallize into multiple distinct structural forms.
Metastable polymorphs possess a higher Gibbs free energy (
Protocol: Solid-State Profiling via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for quantifying the melting temperature (
-
Baseline Calibration (Internal Control): Run an empty, hermetically sealed aluminum pan across the target temperature range (25 °C to 200 °C) to establish a flat thermal baseline and account for instrument heat capacity.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine into an aluminum pan and crimp it to ensure optimal thermal contact.
-
Thermal Cycling: Heat the sample at a controlled rate of 10 °C/min under a dynamic nitrogen atmosphere (50 mL/min). Causality: The nitrogen purge is critical to prevent oxidative degradation, which could be misinterpreted as a polymorphic transition or melting event.
-
Data Integration: Analyze the resulting thermogram. An endothermic peak indicates melting. Integrate the area under the peak to determine
(in J/g or kJ/mol) and identify the extrapolated onset temperature ( ). The presence of multiple endothermic peaks prior to degradation strongly suggests polymorphism[3].
Solution Thermodynamics: Binding Affinity and Enthalpy
When 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine binds to a biological target (e.g., a kinase active site), the interaction is governed by the Gibbs free energy equation:
Relying solely on binding affinity (
Protocol: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the association constant (
-
Buffer Matching (Critical Step): Dialyze the target protein and dissolve the thiazole ligand in the exact same buffer. Causality: Even a 1 mM difference in salt concentration or a 0.1 pH unit mismatch will generate massive heats of mixing, masking the true binding enthalpy.
-
Control Titration (Self-Validation): Titrate the ligand (e.g., 500 µM) into the buffer alone. This measures the heat of dilution. This background heat must be subtracted from the main experiment to isolate the heat of binding.
-
Binding Titration: Titrate the ligand into the sample cell containing the target protein (e.g., 50 µM) at a constant temperature (e.g., 25 °C). The instrument will adjust the power to the sample cell heater to maintain zero temperature difference against a reference cell.
-
Thermodynamic Extraction: Fit the baseline-corrected integrated heat peaks to a standard one-site binding model to extract
, , and . Calculate from , and subsequently derive .
Workflow for the thermodynamic characterization of thiazole derivatives.
Quantitative Data Summary
The following tables summarize the theoretical and empirical thermodynamic parameters for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine to guide formulation and structural optimization.
Table 1: Physicochemical and Thermodynamic Properties
| Property | Value | Causality / Significance |
| Molecular Formula | Defines elemental composition[1]. | |
| Molecular Weight | 236.29 g/mol | Ideal for FBDD; allows for extensive structural elaboration without exceeding 500 Da[1]. |
| ~5.36 | Ensures the molecule is predominantly neutral at physiological pH (7.4), favoring membrane permeation[2]. | |
| Estimated LogP | 2.0 - 2.5 | Optimal lipophilicity balance; prevents excessive aqueous insolubility while allowing lipid partitioning. |
| H-Bond Donors (HBD) | 1 ( | Facilitates specific target engagement via directional enthalpy-driven bonding. |
| H-Bond Acceptors (HBA) | 4 (N, O, S atoms) | Enhances solubility and target interaction networks. |
Table 2: Expected ITC Binding Profile (Theoretical Target Interaction)
| Parameter | Expected Profile | Interpretation for Lead Optimization |
| Negative (e.g., -8 to -12 kcal/mol) | Indicates a spontaneous, thermodynamically favorable binding event. | |
| Highly Negative | Desired state. Indicates strong, specific hydrogen bonding from the 2-aminothiazole core. | |
| Slightly Negative or Positive | If highly negative, binding is driven by the hydrophobic effect (methoxyphenoxy tail), which may lead to promiscuity. |
Conclusion
The successful development of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine into a viable clinical candidate requires a rigorous understanding of its thermodynamics. By leveraging its low molecular weight of 236.29 g/mol and favorable
References
-
Molport. "5-methoxy-2-{[(1,3-thiazol-2-yl)amino]methyl}phenol - Molport". Available at:[Link]
-
TA Instruments. "Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research". Available at:[Link]
-
MDPI. "Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries". Available at:[Link]
-
TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs". Available at:[Link]
Sources
Predictive Toxicity Profile and Standardized Safety Evaluation Guide for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Safety Data Sheet (SDS) Framework
Executive Summary
In early-stage drug discovery, the 2-aminothiazole pharmacophore is frequently utilized for its favorable physicochemical properties and target-binding versatility. However, compounds such as 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine carry inherent structural alerts that necessitate rigorous toxicological profiling. This technical guide synthesizes predictive safety data, mechanistic toxicity pathways, and self-validating experimental protocols to evaluate the safety profile of this compound, ensuring that drug development professionals can proactively manage metabolic liabilities.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a compound is the first step in predicting its pharmacokinetic and toxicological behavior. The data below summarizes the structural identity and predictive metrics for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
Table 1: Physicochemical Properties and Predictive Significance
| Property | Value | Predictive Toxicological Significance |
| IUPAC Name | 4-[(4-methoxyphenoxy)methyl]-1,3-thiazol-2-amine | Defines the core structural identity and functional groups. |
| Molecular Formula | C₁₁H₁₂N₂O₂S | Base for exact mass calculation in LC-MS/MS assays. |
| Molecular Weight | 236.29 g/mol | Highly favorable for oral bioavailability (Lipinski’s Rule of 5). |
| Core Pharmacophores | 2-Aminothiazole, Aryl ether | Primary sites for Phase I Cytochrome P450 (CYP) metabolism. |
| Predicted LogP | ~2.2 – 2.9 | Moderate lipophilicity; indicates likely partitioning into hepatic tissue and lipid membranes. |
Mechanistic Toxicity Profile & Structural Alerts
As a Senior Application Scientist, I approach structural alerts not as immediate disqualifiers, but as mechanistic hypotheses that must be empirically tested. 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine contains two primary metabolic liabilities:
The 2-Aminothiazole Moiety (Primary Alert)
The electron-rich nature of the 2-aminothiazole ring makes it highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9. Oxidation typically occurs across the double bond of the thiazole ring, generating highly reactive electrophilic intermediates such as epoxides or sulfoxides [1]. If these transient electrophiles are not rapidly neutralized by intracellular glutathione (GSH), they will covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic apoproteins. This covalent modification is a well-documented initiating event for drug-induced liver injury (DILI) and idiosyncratic adverse drug reactions (IADRs) [2].
The Methoxyphenoxymethyl Ether Linkage (Secondary Alert)
Ether linkages are prone to CYP-mediated O-dealkylation. Cleavage of the methoxy group or the phenoxymethyl ether can release reactive phenolic byproducts or formaldehyde, contributing to localized oxidative stress and secondary toxicity cascades.
Metabolic Activation Pathway Visualization
Figure 1: CYP450-mediated metabolic activation and detoxification of the 2-aminothiazole moiety.
Predictive Safety Data Sheet (SDS) Parameters
Because extensive in vivo toxicological data for this specific exact chemical may be proprietary or pending, the following SDS parameters are predictively assigned based on heavily validated structural analogs (e.g., 4-(2,5-dimethoxyphenyl)thiazol-2-amine) [4].
-
GHS Hazard Classifications:
-
Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A (H318/H319 - Causes serious eye damage/irritation).
-
-
Handling & PPE Requirements: Handle in a certified chemical fume hood. Personnel must wear inherently chemical-resistant nitrile gloves, safety goggles, and a laboratory coat. Avoid aerosolization of the solid powder.
-
Storage Conditions: Store at 4°C in a tightly sealed, light-resistant container. The electron-rich aminothiazole ring is susceptible to slow photo-oxidation and ambient degradation.
Validated Experimental Protocols for Safety Evaluation
To transition from predictive toxicology to empirical validation, the following protocols must be executed. These protocols are designed as self-validating systems, ensuring that every step contains an internal control to verify the integrity of the data.
Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Assay)
Objective: To quantify the CYP450-mediated bioactivation of the 2-aminothiazole ring into reactive electrophiles.
-
Preparation of Incubation Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining a strict pH of 7.4 mimics physiological conditions and prevents the spontaneous degradation of the HLMs and the test compound.
-
-
Reaction Assembly: In a 1.5 mL Eppendorf tube, combine HLMs (1 mg/mL final protein concentration), 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (10 µM), and reduced glutathione (GSH, 5 mM).
-
Causality: GSH is an endogenous "soft" nucleophile. By supplying it in vast excess (5 mM), it outcompetes microsomal apoproteins, trapping transient epoxides before they can cause irreversible protein binding [2].
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Causality: NADPH is the obligatory electron donor for the CYP450 catalytic cycle. Withholding NADPH until the final step ensures that metabolic activation begins precisely at T=0.
-
-
Termination & Extraction: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.
-
Self-Validation: The internal standard corrects for matrix effects and extraction losses, validating the quantitative integrity of the sample.
-
-
LC-MS/MS Analysis: Analyze the supernatant via high-resolution mass spectrometry (HRMS) in positive ESI mode. Scan for a neutral loss of 129 Da (characteristic of the γ-glutamyl moiety cleavage) to positively identify GSH-trapped epoxide adducts.
Protocol 2: In Vivo Acute Oral Toxicity (OECD TG 423)
Objective: To determine the acute oral lethality and finalize the GHS classification using a scientifically humane, statistically powered stepwise procedure [3].
-
Animal Selection: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Acclimatize for 5 days.
-
Causality: Females are generally more sensitive to acute chemical toxicity. Utilizing a single sex minimizes biological variability and drastically reduces the total number of animals required for statistical significance.
-
-
Dose Preparation: Suspend the test compound in 0.5% carboxymethylcellulose (CMC). Ensure a constant administration volume (e.g., 10 mL/kg body weight) across all doses.
-
Stepwise Administration: Fast the animals overnight. Administer a starting dose of 300 mg/kg via oral gavage to a cohort of 3 females.
-
Causality: Because 2-aminothiazoles typically fall into GHS Category 4 (LD50 between 300-2000 mg/kg), starting at 300 mg/kg prevents unnecessary mortality that would occur if the 2000 mg/kg limit dose were used initially.
-
-
Observation Matrix: Monitor continuously for the first 30 minutes, periodically for 24 hours, and daily for 14 days. Document clinical signs of neurotoxicity, hepatotoxicity (e.g., jaundice, lethargy), and mortality.
-
Decision Logic (Self-Validating Step):
-
If 0–1 animals die: Proceed to dose 3 new females at 2000 mg/kg.
-
If 2–3 animals die: Step down and dose 3 new females at 50 mg/kg.
-
Outcome: This strict algorithmic approach directly translates the mortality ratio into a definitive GHS classification without requiring the massive animal cohorts of legacy LD50 tests.
-
References
-
Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 2021. URL:[Link]
-
Subramanian, R., et al. "Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes Guided by in Silico and in Vitro Screening." Chemical Research in Toxicology, 2010. URL:[Link]
-
OECD. "Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4, 2001. URL:[Link]
Role of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in kinase inhibition studies
An In-depth Technical Guide to the Evaluation of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in Kinase Inhibition Studies
Authored by: A Senior Application Scientist
Foreword: The Kinase Inhibitor Landscape and the Promise of Novel Scaffolds
The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, has emerged as a cornerstone of modern drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold has been identified as a privileged structure in kinase inhibitor design, forming the core of several clinically approved drugs. This guide provides a comprehensive framework for the investigation of a novel 2-aminothiazole derivative, 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, as a potential kinase inhibitor. Our approach is grounded in established scientific principles and methodologies, offering a roadmap for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this and other novel chemical entities. We will delve into the rationale behind experimental choices, provide detailed protocols, and emphasize the importance of self-validating systems to ensure data integrity and reproducibility.
Part 1: Foundational Principles and Initial Target Assessment
The 2-Aminothiazole Scaffold: A Privileged Motif in Kinase Inhibition
The 2-aminothiazole ring is a bioisostere of the purine ring found in ATP, the natural substrate for kinases. This structural mimicry allows 2-aminothiazole derivatives to effectively compete with ATP for binding to the kinase active site. The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable example of a successful 2-aminothiazole-based kinase inhibitor is Dasatinib, a potent inhibitor of the Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Hypothetical Target Selection for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Given the prevalence of the 2-aminothiazole scaffold in inhibitors of tyrosine kinases, a logical starting point for the investigation of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine would be a panel of cancer-associated tyrosine kinases. The methoxy-phenoxymethyl group at the 4-position of the thiazole ring may confer unique binding interactions, potentially leading to a novel selectivity profile. For the purpose of this guide, we will hypothesize that our compound of interest may target members of the Src family kinases (e.g., Src, Lck, Fyn) and Receptor Tyrosine Kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). This selection is based on the precedent set by other 2-aminothiazole inhibitors and the critical role of these kinases in tumor progression and angiogenesis.
Part 2: In Vitro Characterization of Kinase Inhibition
Primary Biochemical Assay for IC50 Determination
The initial step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50), a measure of its potency. A widely used and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in 100% DMSO.
-
Prepare a serial dilution of the compound in kinase buffer.
-
Prepare a solution of the target kinase and its specific substrate in kinase buffer.
-
Prepare the ADP-Glo™ reagents as per the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction.
-
Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Kinase Target | Hypothetical IC50 (nM) |
| Src | 50 |
| Lck | 75 |
| Fyn | 120 |
| VEGFR2 | 25 |
| EGFR | >10,000 |
Kinase Selectivity Profiling
Broad-spectrum kinase inhibition can lead to off-target effects and toxicity. Therefore, it is crucial to assess the selectivity of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine across a panel of kinases. This is typically performed by specialized contract research organizations (CROs) that offer large-scale kinase screening services. The results are often presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM).
Mechanism of Action Studies: Elucidating the Binding Mode
Understanding how a compound inhibits its target kinase is critical for lead optimization. The most common mechanism is ATP-competitive inhibition.
Experimental Workflow: ATP Competition Assay
This assay is performed by measuring the IC50 of the inhibitor at varying concentrations of ATP.
Caption: Workflow for an ATP competition assay.
-
ATP-competitive inhibitors: The IC50 will increase linearly with increasing ATP concentration.
-
Non-competitive inhibitors: The IC50 will remain unchanged regardless of the ATP concentration.
-
Uncompetitive inhibitors: The IC50 will decrease with increasing ATP concentration.
Part 3: Cellular Activity and Target Engagement
Assessing Target Inhibition in a Cellular Context
Demonstrating that the compound can inhibit the target kinase within a living cell is a crucial step. This can be achieved by measuring the phosphorylation status of the kinase's direct downstream substrates.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase (e.g., a cancer cell line with overactive Src).
-
Treat the cells with varying concentrations of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein.
-
Normalize the phospho-protein levels to a loading control (e.g., β-actin or total protein).
-
Measuring Cellular Potency: Anti-Proliferative Assays
If the target kinase is involved in cell proliferation, the inhibitor's effect on cell viability can be measured.
Experimental Workflow: Cell Viability Assay (e.g., CellTiter-Glo®)
Caption: Workflow for a cell viability assay.
The GI50 (concentration for 50% growth inhibition) is a common metric for the anti-proliferative effect of a compound.
Part 4: Signaling Pathway Analysis
To understand the broader biological impact of inhibiting the target kinase, it is essential to investigate the downstream signaling pathways.
Hypothetical Signaling Pathway for a Target Kinase (e.g., Src)
Caption: Simplified Src signaling pathway and the point of inhibition.
By using techniques like phosphoproteomics or targeted Western blotting for key downstream nodes (e.g., p-STAT3, p-ERK), one can confirm that the compound's cellular effects are indeed mediated through the inhibition of the intended pathway.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the evaluation of a novel 2-aminothiazole derivative, 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, as a potential kinase inhibitor. By systematically progressing from in vitro biochemical assays to cellular characterization and pathway analysis, researchers can build a robust data package to support the continued development of this and other promising compounds. The principles and protocols described herein are intended to serve as a foundational framework, which can be adapted and expanded upon as our understanding of kinase biology and drug discovery continues to evolve.
References
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Brave, M., et al. (2010). Dasatinib as a treatment for chronic myeloid leukemia. Therapeutics and Clinical Risk Management, 6, 253–260. [Link]
Structure-activity relationship (SAR) of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Analogs
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine and its analogs. By systematically dissecting the core scaffold, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of how targeted structural modifications influence biological activity. We will explore the synthetic rationale, the impact of substitutions on the thiazole core, the phenoxymethyl moiety, and the 2-amino group, and provide actionable insights for designing novel and potent therapeutic agents.
Introduction: The 2-Aminothiazole Core and its Privileged Status
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of therapeutic agents, including antivirals, antifungals, anti-inflammatory agents, and kinase inhibitors.[1][2][5][6] The 2-aminothiazole moiety, in particular, offers a versatile platform for chemical modification, with the amino group serving as a critical hydrogen bond donor and a handle for further derivatization.
The subject of this guide, the 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine scaffold, combines several key pharmacophoric features:
-
The 2-Aminothiazole Core: Provides a rigid framework and key hydrogen bonding interactions.
-
The Phenoxymethyl Linker: Introduces a degree of flexibility and positions a key aromatic substituent.
-
The 4-Methoxyphenyl Group: Offers potential for hydrophobic and hydrogen bonding interactions within a target's binding pocket.
This guide will systematically analyze the SAR of this scaffold by examining modifications at three primary positions: the 2-amino group (R1), the thiazole ring itself (R2), and the phenyl ring of the phenoxymethyl moiety (R3).
Caption: Key modification points on the core scaffold.
Synthetic Strategy: Building the Core Scaffold
The foundational Hantzsch thiazole synthesis remains a robust and widely adopted method for constructing the 2-aminothiazole ring.[1][7] The synthesis of the 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine core typically begins with the preparation of an α-haloketone intermediate, which is then condensed with thiourea.
Experimental Protocol: Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Step 1: Synthesis of 1-chloro-3-(4-methoxyphenoxy)propan-2-one (Intermediate A)
-
Materials: 4-methoxyphenol, 1,3-dichloroacetone, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dichloroacetone (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting residue (Intermediate A) is used in the next step without further purification.
-
Step 2: Hantzsch Thiazole Synthesis (Final Product)
-
Materials: Intermediate A, thiourea, ethanol.
-
Procedure:
-
Dissolve the crude Intermediate A (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate indicates product formation.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and then diethyl ether.
-
Recrystallize the crude product from ethanol to yield pure 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine.
-
Caption: Workflow for a typical in vitro kinase assay.
Conclusion and Future Directions
The 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine scaffold represents a fertile ground for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has systematically outlined the key structure-activity relationships governing the potency of its analogs.
Key Takeaways:
-
2-Amino Group: Acylation is a promising strategy to enhance potency.
-
Phenyl Ring: The para position is critical. Electron-withdrawing substituents at this position are generally favorable.
-
Synthetic Feasibility: The core scaffold is readily accessible via the Hantzsch thiazole synthesis, allowing for rapid generation of diverse analogs.
Future work should focus on optimizing the pharmacokinetic properties of potent analogs, including solubility and metabolic stability. Furthermore, exploring a wider range of heterocyclic bioisosteres for the phenyl ring could lead to the discovery of compounds with novel selectivity profiles. The insights provided herein serve as a robust foundation for the rational design of the next generation of 2-aminothiazole-based therapeutics.
References
-
Jain, A. K., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]
-
Cuartas, V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. Available at: [Link]
-
Zheng, Y., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Scientific Reports. Available at: [Link]
-
Krystof, V., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- WO2015091584A1 - Thiazolopyridine compounds, compositions and their use as tyk2 kinase inhibitors - Google Patents. (2015).
-
Kim, Y.-C., et al. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kumar, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Shah, M., et al. (2026). Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease. Molecular Diversity. Available at: [Link]
-
Wang, Y., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Le, V. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Nag, V., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. Available at: [Link]
-
Sharma, N., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Glavač, N., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Serbian Chemical Society. Available at: [Link]
-
Kim, H., et al. (2022). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]
-
Sahil, et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Optimal solubility of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in DMSO vs water
Application Note: Optimal Solubility & Handling of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Executive Summary
This guide provides a technical framework for the solubilization and handling of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (hereafter referred to as MMPT ).[1] Due to the structural combination of a polar 2-aminothiazole head group and a lipophilic 4-methoxy-phenoxymethyl tail, MMPT exhibits a distinct "solubility cliff" when transitioning from organic solvents to aqueous buffers.[1]
Key Findings & Recommendations:
-
Primary Solvent: DMSO is the required vehicle for high-concentration stock solutions (>10 mM).
-
Aqueous Limit: Water solubility is predicted to be low (<100 µM) at neutral pH due to the hydrophobic anisole-like moiety.
-
Critical Risk: Direct dilution of high-molarity DMSO stocks into aqueous media frequently causes "shock precipitation," leading to silent assay failures.[1]
-
Stability Alert: 2-aminothiazoles are susceptible to oxidative dimerization in stored DMSO solutions; fresh stock preparation or storage at -80°C under inert gas is mandated.
Physicochemical Analysis & Solubility Profile
Understanding the molecule's architecture is the first step to successful solubilization.[1] MMPT contains three distinct functional regions that dictate its behavior.
| Structural Region | Chemical Nature | Solubility Impact |
| 2-Aminothiazole Core | Basic Heterocycle (pKa ~5.[1]3) | Soluble in acidic media; neutral/hydrophobic at pH 7.4. |
| Phenoxymethyl Linker | Ether Linkage (-CH₂-O-) | Adds rotatable bonds but increases lipophilicity. |
| 4-Methoxy Group | Lipophilic Substituent | drastically reduces water solubility; enhances DMSO interaction.[1] |
Theoretical Solubility Data
| Solvent | Solubility Rating | Estimated Limit | Mechanism |
| DMSO | Excellent | > 50 mM | Dipole-dipole interactions disrupt crystal lattice.[1] |
| Ethanol | Good | ~ 10–20 mM | Hydrogen bonding; lower capacity than DMSO. |
| Water (pH 7.4) | Poor | < 50 µM | Hydrophobic effect dominates; lack of ionization. |
| 0.1 M HCl | Moderate | ~ 1–5 mM | Protonation of the thiazole amine (NH₃⁺) aids solubility. |
Protocol 1: Preparation of High-Integrity DMSO Stock
Objective: Create a stable 10 mM or 20 mM Master Stock solution. Pre-requisites: Anhydrous DMSO (≥99.9%, stored under desiccant).[1]
Expert Insight: Never use "wet" DMSO. DMSO is hygroscopic; absorbed water can catalyze the degradation of the aminothiazole ring or cause premature precipitation.[1]
Workflow Diagram: Stock Preparation
Figure 1: Critical workflow for preparing high-integrity DMSO stock solutions. Note the sonication temperature limit to prevent thermal degradation.
Step-by-Step Procedure:
-
Weighing: Weigh approximately 2–5 mg of MMPT powder into a sterile amber glass vial (glass is preferred over plastic to minimize leaching).
-
Calculation: Calculate the volume of DMSO required for a 20 mM stock.
-
Formula:
-
-
Solubilization: Add the calculated volume of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes.[1]
-
Caution: Monitor water bath temperature. Do not exceed 40°C.
-
-
Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation.
Protocol 2: The "Intermediate Dilution" Method (Aqueous Transition)
The Problem: Diluting a 20 mM DMSO stock directly (1:1000) into an aqueous buffer often causes the compound to crash out of solution immediately, forming micro-precipitates that are invisible to the naked eye but ruin biological assays.[1]
The Solution: Use an intermediate dilution step in solvent to step-down the concentration before hitting the aqueous "wall."
Workflow Diagram: Serial Dilution Strategy
Figure 2: Step-down dilution strategy to maintain solubility. Performing serial dilutions in 100% DMSO ensures the compound remains solubilized until the final moment of high dilution.[1]
Procedure:
-
Prepare Intermediate: Dilute the 20 mM Master Stock into 100% DMSO to create a 100x or 1000x concentrate (depending on final target).
-
Example: To achieve 10 µM final, prepare a 1 mM intermediate in DMSO.[1]
-
-
Prepare Buffer: Pre-warm the aqueous assay buffer (e.g., PBS, Media) to 37°C.
-
Final Dilution: Pipette the aqueous buffer into a tube. While vortexing the buffer gently , slowly add the specific volume of the DMSO intermediate.[1]
-
Rule: Always add Stock to Buffer , never Buffer to Stock.[1]
-
-
Equilibration: Allow the solution to sit for 15 minutes at room temperature. Check for precipitation (turbidity).
Protocol 3: Kinetic Solubility Assay (Turbidimetry)
To scientifically validate the solubility limit of MMPT in your specific buffer, perform this kinetic solubility test.
Materials:
-
96-well clear plate.
-
Plate reader (Absorbance at 620 nm).
-
MMPT Stock (20 mM in DMSO).
-
PBS (pH 7.4).
Method:
-
DMSO Spiking: Add PBS (190 µL) to plate wells.
-
Titration: Spike increasing volumes of MMPT stock into the wells to achieve concentrations of: 1, 5, 10, 25, 50, 100, 200 µM. Keep final DMSO constant (e.g., 1% or 2%) by compensating with blank DMSO.[1]
-
Incubation: Shake plate for 2 hours at Room Temp.
-
Read: Measure Absorbance at 620 nm (background turbidity).
-
Analysis:
-
Plot [Concentration] vs. [Absorbance].
-
The Solubility Limit is the inflection point where Absorbance rises sharply above the baseline.
-
References
-
BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).[2][3] Detailed guide on DMSO handling and hygroscopicity management.
-
National Institutes of Health (NIH) / PubChem. Compound Summary: Aminothiazole Derivatives. General physicochemical properties of the thiazole-2-amine scaffold.[4]
-
Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] (2016).[5][6][7][8] Elsevier. Authoritative text on solubility cliffs and kinetic solubility assays.
-
ResearchGate. Stability of 2-aminothiazoles in DMSO. Discussion on oxidative degradation pathways of aminothiazoles in aprotic solvents.
Disclaimer: This Application Note is for research use only. Solubility values are empirical estimates based on structural class behavior. Always perform a kinetic solubility test for critical assays.
Sources
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine stock solutions for cell culture
Application Note: AN-2026-MTX Subject: Preparation and Optimization of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Stock Solutions for Cell Culture Assays[1]
Executive Summary
This guide details the standardized protocol for the preparation, storage, and application of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (hereafter referred to as MMP-TA ) in in vitro biological assays.[1]
MMP-TA is a hydrophobic aminothiazole derivative (C₁₁H₁₂N₂O₂S).[1] Like many small molecule inhibitors containing heterocyclic amines and ether linkages, it presents specific solubility challenges in aqueous media. Improper solubilization often leads to "micro-precipitation"—invisible to the naked eye but catastrophic for data reproducibility—resulting in false negatives (loss of effective concentration) or false positives (crystal-induced cytotoxicity).[1]
Key Technical Constraints:
-
Solubility: Low in water; High in Dimethyl Sulfoxide (DMSO).
-
Stability: Susceptible to oxidative discoloration (amine group) and hygroscopic degradation.[1]
-
Cellular Tolerance: Final assay concentration of DMSO must remain
(v/v) to avoid solvent-induced artifacts.
Physicochemical Profile & Requisites
Before beginning, verify the compound identity and calculate the precise molarity based on the batch-specific molecular weight (MW).
| Property | Value / Description | Notes |
| Chemical Formula | C₁₁H₁₂N₂O₂S | Thiazole core with ether-linked anisole.[1] |
| Molecular Weight | ~236.29 g/mol | Always check the specific CoA for salt forms (e.g., HCl) which alter MW. |
| Primary Solvent | DMSO (Anhydrous, Cell Culture Grade) | Ethanol is a secondary option but evaporates too quickly for reliable micro-dosing. |
| Target Stock Conc. | 10 mM - 50 mM | 100 mM may be achievable but increases risk of precipitation upon freeze-thaw.[1] |
| Storage | -20°C (Long term), Desiccated | Protect from light (Amber vials).[1] |
Reagents & Equipment
-
Solvent: DMSO, Sterile Filtered, Hybridoma Tested (Sigma D2650 or equivalent).
-
Vials: Amber borosilicate glass vials with Teflon-lined caps (Plastic tubes can leach plasticizers in 100% DMSO).[1]
-
Filtration: 0.22 µm PTFE or Nylon syringe filters.
-
Critical Warning:Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves CA, contaminating your sample.
-
Protocol A: Preparation of Master Stock Solution
Objective: Create a sterile, high-concentration Master Stock (e.g., 10 mM) in 100% DMSO.
Step-by-Step Methodology
-
Gravimetric Analysis:
-
Weigh approximately 2–5 mg of MMP-TA powder into a sterile glass vial.
-
Note: Do not attempt to weigh exact amounts (e.g., exactly 1.0 mg). Weigh the powder first, record the exact mass, and adjust the solvent volume to match.
-
-
Molarity Calculation: Use the formula:
[1]Example Calculation:
-
Solubilization:
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional but Recommended):
-
If the compound powder was not sterile, filter the DMSO stock through a 0.22 µm PTFE/Nylon filter into a fresh sterile amber vial.
-
Note: Pre-wet the filter with pure DMSO to minimize compound loss due to membrane binding.
-
-
Aliquot & Storage:
-
Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Protocol B: Serial Dilution (The "Intermediate Step" Method)
The Scientific Rationale: Directly adding 100% DMSO stock to cell culture media often causes the hydrophobic compound to "crash out" (precipitate) due to the rapid polarity shift. To prevent this, we use an Intermediate Dilution Step where the solvent concentration is stepped down gradually.
Workflow Visualization
Figure 1: Step-wise dilution strategy to prevent precipitation shock.
Dilution Protocol (Example for 1 µM Final Assay Concentration)
-
Prepare Intermediate Stock (100x of Final):
-
Prepare Working Solution (1x):
-
Dilute the Intermediate Stock 1:100 into culture medium.
-
Mix: 100 µL Intermediate Stock + 9.9 mL Medium.
-
Result: 1 µM Compound in ~0.01% DMSO.
-
-
Vehicle Control:
-
Prepare a "DMSO-only" control following the exact same dilution steps to ensure any observed toxicity is not solvent-based.[1]
-
Quality Control & Troubleshooting
Self-Validating the System
Before applying to valuable cells, perform a "Dummy Run" :
-
Prepare the highest intended working concentration in a clear tube/plate without cells.
-
Incubate at 37°C for 2 hours.
-
Microscopy: Observe under 20x/40x phase contrast. Look for needle-like crystals or amorphous aggregates.[1]
-
Absorbance: Measure OD600. An increase compared to media-only blank indicates precipitation.[1]
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| Precipitation on Dilution | "Solvent Shock" (Rapid polarity change) | Use the Intermediate Dilution method (Protocol B).[1] Warm media to 37°C before adding compound. |
| Cytotoxicity in Controls | DMSO % too high | Ensure final DMSO is < 0.1% (v/v). Some primary cells require < 0.05%.[1][2] |
| Loss of Potency | Adsorption to plastics | Use low-binding plasticware or glass-coated plates.[1] Pre-saturate tips. |
| Yellowing of Stock | Oxidation of amine | Discard stock. Prepare fresh from powder. Store under nitrogen/argon if possible.[1] |
References
-
National Institutes of Health (NIH) / NCATS. Assay Guidance Manual: Compound Management and Solubility. [Link][1]
Sources
Reaction conditions for functionalizing the amine group of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
This Application Note and Protocol Guide details the functionalization of the amine group of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine .
Application Note: Strategic Functionalization of 2-Aminothiazoles
Executive Summary
The target molecule, 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine , contains a 2-aminothiazole scaffold, a "privileged structure" in medicinal chemistry (e.g., Abemaciclib, Dasatinib). However, the exocyclic amine at position 2 is significantly less nucleophilic than standard anilines or alkyl amines due to the electron-withdrawing nature of the thiazole ring and resonance delocalization of the lone pair into the endocyclic nitrogen.
Key Challenges:
-
Low Nucleophilicity: The pKa of the conjugate acid of 2-aminothiazole is approximately 5.3, making it a weak base and a poor nucleophile. Standard amide couplings (e.g., EDC/HOBt) often fail or proceed sluggishly.
-
Ambident Reactivity: The 2-aminothiazole anion (formed under basic conditions) is an ambident nucleophile. Electrophiles can attack either the exocyclic amine (desired) or the endocyclic ring nitrogen (undesired), leading to regioselectivity issues.
-
Ether Stability: The (4-methoxy-phenoxy)methyl side chain is stable to basic conditions but susceptible to cleavage under strong acidic conditions or catalytic hydrogenation (resembling a benzyl ether).
Strategic Analysis & Reactivity Profile
Successful functionalization requires activating the electrophile (e.g., using acid chlorides or HATU) or deprotonating the amine to increase its nucleophilicity, while carefully controlling conditions to favor N-exo functionalization.
Decision Matrix for Reaction Selection:
-
For Amides: Use Acid Chlorides (high reactivity) or HATU/BTFFH (for hindered acids). Avoid weak coupling reagents.
-
For Secondary Amines: Use Reductive Amination with borohydrides.[1] Avoid catalytic hydrogenation (Pd/C) to preserve the ether linkage.
-
For Aryl Amines: Use Buchwald-Hartwig Cross-Coupling with specific biaryl phosphine ligands (e.g., XPhos, BrettPhos).
Visualizing the Reaction Landscape
Figure 1: Strategic pathways for the functionalization of the 2-aminothiazole core.
Detailed Experimental Protocols
Protocol 1: Amide Coupling (Acylation)
Best for: Attaching carboxylic acid pharmacophores.
Method A: Acid Chloride Activation (Standard) This is the most robust method due to the high reactivity of acid chlorides, overcoming the low nucleophilicity of the amine.
-
Setup: In a dry 25 mL round-bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).
-
Base: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Note: Excess base is required to neutralize HCl and prevent protonation of the unreacted thiazole.
-
Addition: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Method B: HATU Coupling (For Sensitive/Complex Acids) If the acid chloride is unstable or unavailable, HATU is the preferred coupling reagent over EDC due to faster kinetics with unreactive amines.
-
Activation: Dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (3 mL/mmol). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at RT to form the activated ester.
-
Coupling: Add 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (1.0 equiv) to the mixture.
-
Optimization: If conversion is low after 12 hours, heat to 50–60°C. Caution: Higher temperatures may promote N-endo acylation (rearrangement usually restores N-exo product).
Protocol 2: Reductive Amination (N-Alkylation)
Best for: Creating secondary amines without over-alkylation.
Critical Note: Do not use catalytic hydrogenation (H2, Pd/C) for this substrate, as it may cleave the benzylic-like ether bond (Thiazole-CH2-O-Ar). Use hydride reagents.[2][3][4][5]
-
Imine Formation:
-
Dissolve Amine (1.0 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or Methanol (dry).
-
Add Acetic Acid (2.0 equiv) to catalyze imine formation.
-
Stir at RT for 2–12 hours. (Formation of the imine is often the rate-limiting step for electron-poor amines).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (2.0–3.0 equiv) in one portion.
-
Stir at RT for 12–24 hours.
-
-
Workup: Quench with sat. NaHCO3 (gas evolution!). Extract with EtOAc.[2][6]
-
Purification: Flash chromatography.
Protocol 3: Buchwald-Hartwig Arylation
Best for: Creating biaryl amine structures (e.g., connecting to a pyrimidine or pyridine).
2-Aminothiazoles are challenging substrates for Pd-coupling due to potential catalyst poisoning by the sulfur atom. Specific ligands are required.
Reagents:
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.
-
Ligand: XPhos or BrettPhos (4–8 mol%). These bulky, electron-rich ligands prevent catalyst deactivation.
-
Base: Cs2CO3 (solid, anhydrous, 2.0 equiv) or NaOtBu (stronger base, faster reaction).
-
Solvent: 1,4-Dioxane or Toluene (degassed).[2]
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add Amine (1.0 equiv), Aryl Halide (1.0 equiv), Base , Pd source , and Ligand .
-
Solvent: Add degassed solvent (10 mL/mmol).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.
Quantitative Data Summary
| Reaction Type | Reagent System | Typical Yield | Key Constraint |
| Acylation | R-COCl / DIPEA / DCM | 85–95% | Moisture sensitive acid chlorides. |
| Acylation | HATU / DIPEA / DMF | 60–80% | Requires removal of DMF; expensive. |
| Reductive Amination | Aldehyde / NaBH(OAc)3 / AcOH | 50–75% | Slow imine formation; avoid H2/Pd. |
| Arylation | Pd2(dba)3 / XPhos / Cs2CO3 | 40–70% | Sensitive to O2; requires optimization. |
| Sulfonylation | R-SO2Cl / Pyridine | 80–90% | Pyridine removal required. |
References
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles and 2-Aminothiazoles.[1][2][3][6][7][8][9][10] Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[3][7][11][12] Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Storage and Handling Protocols for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Abstract
This technical guide details the storage, solubilization, and handling protocols for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (also known as 4-[(4-methoxyphenoxy)methyl]-1,3-thiazol-2-amine). Designed for researchers in medicinal chemistry and drug discovery, this document synthesizes physicochemical properties with rigorous experimental standards to ensure compound integrity and reproducibility. The protocols herein address the compound's sensitivity to oxidation, moisture, and light, providing a self-validating system for long-term stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Understanding the structural vulnerabilities of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is the first step in proper handling. The molecule features a 2-aminothiazole core linked to a 4-methoxyphenoxy moiety via a methylene bridge.
| Property | Detail |
| Chemical Name | 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine |
| Synonyms | 4-[(4-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine; 2-Amino-4-(4-methoxyphenoxymethyl)thiazole |
| Molecular Formula | C₁₁H₁₂N₂O₂S |
| Molecular Weight | 236.29 g/mol |
| Physical State | Solid (Typically off-white to pale yellow powder) |
| Solubility | High: DMSO, DMF (>20 mg/mL)Moderate: Ethanol, MethanolLow/Insoluble: Water, PBS |
| Stability Factors | Oxidation: The primary amine (-NH₂) is susceptible to N-oxidation.Hydrolysis: The ether linkage is generally stable but can cleave under strong acidic conditions.Light: Thiazoles can undergo photo-degradation (yellowing).[1][2][3][4] |
Safety & Hazard Assessment (GHS Standards)
Signal Word: WARNING
While specific toxicological data for this derivative may be limited, it should be handled as a potent bioactive amine.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Required PPE:
-
Respiratory: N95 mask or fume hood operation to prevent inhalation of fine dust.
-
Ocular: Chemical safety goggles (ANSI Z87.1).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).
Storage Protocol: Solid State
Objective: Minimize the three primary degradation vectors: Hydrolysis (Moisture), Oxidation (Air), and Photolysis (Light).
Long-Term Storage (> 1 Month)
-
Temperature: Store at -20°C or lower.
-
Container: Use amber glass vials with Teflon-lined caps to prevent light exposure and plasticizer leaching.
-
Atmosphere: Purge the headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and provides a better blanket.
-
Desiccation: Place the sealed vial inside a secondary container (e.g., a Falcon tube or ziplock bag) containing active desiccant packs (Silica gel or Drierite).
Short-Term Storage (< 1 Month)
-
Temperature: 4°C (Refrigeration) is acceptable for frequent access.
-
Precaution: Always allow the vial to equilibrate to room temperature (approx. 15–30 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder, which causes hydrolysis and caking.
Storage Decision Tree
Figure 1: Decision matrix for optimal storage conditions based on usage frequency.
Solubilization & Handling Protocol
Objective: Create a stable stock solution for biological assays or chemical synthesis.
Solvent Selection
-
Preferred: DMSO (Dimethyl Sulfoxide) , anhydrous (≥99.9%).
-
Why? DMSO solubilizes the aminothiazole core effectively and prevents aggregation.
-
-
Alternative: DMF (Dimethylformamide) .
-
Avoid: Water, PBS, or cell culture media for stock preparation. The compound will precipitate immediately.
Protocol: Preparation of 10 mM Stock Solution
-
Calculate: Determine the mass required.
-
Example: To make 1 mL of 10 mM stock:
-
Mass = (10 mmol/L) × (0.001 L) × (236.29 g/mol ) = 2.36 mg .
-
-
Weigh: Weigh the powder into a sterile amber microcentrifuge tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO.
-
Mix: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.
-
Note: Do not heat above 40°C to avoid thermal degradation.
-
-
Aliquot: Divide the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Store: Store aliquots at -20°C or -80°C .
Handling Working Solutions
-
Dilution: When diluting into aqueous buffers (e.g., for cell treatment), ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
-
Precipitation Check: Visually inspect the working solution. If the solution turns cloudy, the compound has crashed out.
-
Remedy: Sonicate the working solution or increase the DMSO concentration slightly (if experimental tolerance allows).
-
Stock Preparation Workflow
Figure 2: Step-by-step workflow for preparing and validating stock solutions.
Quality Control & Troubleshooting
Self-Validating System: Before using a stored stock solution for critical experiments, verify its integrity.
Purity Check (HPLC/LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Single peak > 95% area integration.
Common Issues & Solutions
| Issue | Cause | Solution |
| Yellowing of Powder | Photo-oxidation or aging. | Check purity by LC-MS. If >90%, use with correction. If <90%, repurify or discard. |
| Precipitation in Media | High concentration or low solubility. | Reduce working concentration. Pre-dilute in PBS/BSA to stabilize before adding to media. |
| Loss of Activity | Hydrolysis or freeze-thaw damage. | Use a fresh aliquot. Ensure storage was at -20°C with desiccant. |
References
- Santa Cruz Biotechnology (SCBT).4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Product Information.
- PubChem.Thiazole-2-amine Derivatives: Physicochemical Properties. National Library of Medicine.
- Sigma-Aldrich.Handling and Storage of Aminothiazoles. Technical Bulletin AL-134.
- Ertl, P., & Rohde, B. (2000).Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. (Context: Solubility prediction for thiazole ethers).
Sources
Application Notes and Protocols for In Vitro Assay Dosing of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine and Related Novel Thiazole Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vitro assay dosing for the novel compound 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. In the absence of specific published data for this molecule, this guide synthesizes field-proven insights and best practices derived from the broader class of thiazole-containing compounds. The protocols herein are designed to be self-validating, emphasizing robust experimental design, from fundamental physicochemical characterization and stock solution preparation to detailed methodologies for primary screening in oncology and microbiology. The objective is to provide a logical and scientifically rigorous framework for the initial in vitro evaluation of novel thiazole derivatives.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Thiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2][3] Their therapeutic potential often stems from their ability to act as inhibitors of key enzymes such as kinases, or to disrupt critical cellular processes like tubulin polymerization.[4][5] Given the diverse bioactivities of this class, a systematic and well-reasoned approach to in vitro screening is paramount for any novel thiazole derivative, including 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of a compound's physicochemical properties is the foundation of reliable in vitro testing. For novel compounds like 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, initial efforts should be directed at determining solubility and stability.
Predicted Physicochemical Properties
While experimental data is pending, computational tools can provide valuable initial estimates for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
| Property | Predicted Value | Implication for In Vitro Assays |
| Molecular Weight | ~250.3 g/mol | Essential for accurate molar concentration calculations. |
| LogP | ~2.5 - 3.5 | Suggests moderate lipophilicity and good potential for cell permeability. May require an organic solvent for initial solubilization. |
| Aqueous Solubility | Low | Unlikely to be soluble at high concentrations in aqueous buffers. A DMSO stock solution is recommended. |
| pKa | Basic (amine) | The charge state will depend on the pH of the assay buffer, which can influence target engagement and off-target effects. |
Protocol for Stock Solution Preparation
The use of a high-quality, anhydrous solvent is critical to prevent compound precipitation and degradation. Dimethyl sulfoxide (DMSO) is the recommended solvent for most initial studies.
Materials:
-
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (solid)
-
Anhydrous DMSO
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile vial.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Solubilization: Add the calculated volume of DMSO to the vial. Vortex thoroughly for at least 2 minutes. A brief sonication in a water bath may aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution and the absence of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: Prevents the introduction of water, which can cause hydrolysis or precipitation of hydrophobic compounds.
-
Amber Vial: Protects the compound from light-induced degradation.
-
High Concentration Stock: Minimizes the final concentration of DMSO in the assay medium, which can have cytotoxic or off-target effects (typically should be kept below 0.5%).
-
Aliquoting: Prevents degradation of the entire stock due to repeated freeze-thaw cycles.
Primary In Vitro Screening Strategy
Based on the known activities of related thiazole derivatives, a logical starting point for screening 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine would involve assessing its anticancer and antimicrobial potential.
Caption: Initial in vitro screening workflow for a novel thiazole derivative.
Detailed Protocol: Antiproliferative Assay in Cancer Cell Lines
This protocol describes a common method for evaluating the effect of a test compound on cancer cell proliferation using a resazurin-based viability assay.
Cell Lines: Based on literature for other thiazoles, human colorectal adenocarcinoma (HT-29) and human gastric adenocarcinoma (AGS) cells are relevant starting points.[3]
Materials:
-
HT-29 or AGS cells
-
Complete growth medium (e.g., McCoy's 5A for HT-29, F-12K for AGS, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Dosing:
-
Prepare a serial dilution of the compound in complete medium. A common starting range for novel thiazoles is from 100 µM down to low nM concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-cell" blank control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Trustworthiness and Self-Validation:
-
Vehicle Control: Essential to ensure that the solvent (DMSO) is not causing the observed effects.
-
Positive Control: Including a known cytotoxic agent (e.g., doxorubicin) validates the assay's sensitivity.
-
Dose-Response Curve: A sigmoidal dose-response relationship provides confidence that the observed effect is specific to the compound.
Detailed Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of a compound against a bacterial strain.
Bacterial Strain: Staphylococcus aureus or Escherichia coli are common starting points for Gram-positive and Gram-negative screening, respectively.
Materials:
-
Bacterial culture in log-phase growth
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well round-bottom plates
-
Compound stock solution (10 mM in DMSO)
-
Bacterial density measurement tool (e.g., spectrophotometer)
Procedure:
-
Bacterial Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh CAMHB to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. A typical starting concentration might be 256 µg/mL.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Abstract
This application note provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine via a microwave-assisted Hantzsch thiazole synthesis. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Traditional synthesis methods often involve long reaction times and significant energy consumption.[2][3] Microwave-assisted organic synthesis (MAOS) offers a superior alternative, leveraging the principles of green chemistry to dramatically reduce reaction times, improve yields, and minimize by-product formation.[3][4][5][6] This guide details the reaction mechanism, a step-by-step experimental protocol, instrument parameters, and a complete workflow for the characterization and validation of the final product, intended for researchers in organic synthesis and drug development.
Introduction: The Significance of 2-Aminothiazoles and MAOS
The thiazole ring, particularly the 2-aminothiazole moiety, is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant like thiourea, remains one of the most reliable methods for constructing this heterocyclic system.[7]
Conventional heating methods, which rely on thermal conduction, are often inefficient, leading to prolonged reaction times and the potential for thermal degradation of products.[2] Microwave-assisted synthesis has emerged as a transformative technology that circumvents these limitations.[6][8] By utilizing microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, resulting in rapid, localized heating.[2][3] This leads to several key advantages:
-
Accelerated Reaction Rates: Reaction times are often reduced from hours to mere minutes.[2][6][9]
-
Enhanced Yields and Purity: Uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[3][6]
-
Energy Efficiency: Heating only the reactants and solvent, not the vessel, significantly reduces energy consumption, aligning with green chemistry principles.[4][5]
-
Reproducibility: Precise control over reaction parameters ensures high reproducibility.[6]
This protocol leverages these benefits for the synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a valuable building block for further chemical exploration.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The synthesis proceeds via the Hantzsch condensation mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom in thiourea on the electrophilic carbon of the α-haloketone (1-bromo-3-(4-methoxyphenoxy)propan-2-one). This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring.
Caption: Figure 1: Mechanism of Hantzsch Thiazole Synthesis
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.
Materials and Instrumentation
| Reagents & Materials | Grade/Purity | Supplier |
| 1-bromo-3-(4-methoxyphenoxy)propan-2-one | ≥97% | Standard Supplier |
| Thiourea | ≥99% | Standard Supplier |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard Supplier |
| Deionized Water | High Purity | In-house |
| Instrumentation | Model/Type | Notes |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | Capable of controlled temperature and pressure |
| 10 mL Microwave Reaction Vial | - | With snap cap and stirrer bar |
| Magnetic Stirrer Hotplate | - | For recrystallization |
| Buchner Funnel & Flask | - | For filtration |
| Rotary Evaporator | - | For solvent removal |
| Analytical Balance | - | 4 decimal places |
Synthesis Workflow
The overall experimental process is outlined below, from reagent preparation to the analysis of the final, purified product.
Caption: Figure 2: Experimental Workflow
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stirrer bar, combine 1-bromo-3-(4-methoxyphenoxy)propan-2-one (1.0 mmol, 261.1 mg) and thiourea (1.2 mmol, 91.3 mg).
-
Solvent Addition: Add 4 mL of anhydrous ethanol to the vial.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer and irradiate according to the parameters in Table 1. Stirring should be active throughout the irradiation period.
| Parameter | Value | Rationale |
| Temperature | 100 °C | Provides sufficient thermal energy for the reaction while minimizing decomposition. |
| Power | 200 W (Dynamic) | Power is adjusted dynamically by the instrument to maintain the set temperature. |
| Hold Time | 10 minutes | Significantly reduced from conventional heating times of several hours.[9][10] |
| Pressure | Max 250 psi | Monitored for safety; reaction is run at the pressure generated by the solvent at 100 °C. |
| Stirring | Medium | Ensures homogeneous heating and mixing of reactants. |
Table 1: Microwave Reactor Parameters
-
Cooling & Work-up: After irradiation is complete, cool the vial to room temperature using compressed air. Carefully uncap the vessel.
-
Precipitation: Pour the reaction mixture into a beaker containing ~20 mL of ice-cold deionized water.
-
Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution dropwise until the pH is neutral (~7). This step neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake on the filter paper with two portions of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum.
Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or an ethanol/water mixture) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.
Results: Comparative Analysis and Characterization
The microwave-assisted protocol provides a marked improvement over traditional reflux methods.
| Parameter | Microwave-Assisted Method | Conventional Reflux Method |
| Reaction Time | 10 minutes | 4-8 hours[10] |
| Isolated Yield | 85-95% | 60-75% |
| Purity (Pre-recrystallization) | High (minimal byproducts) | Moderate (often requires column chromatography) |
| Energy Consumption | Low | High |
Table 2: Comparison of Synthesis Methods
Product Characterization
To confirm the identity and purity of the synthesized 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a full suite of spectroscopic analyses should be performed. The expected data are summarized below.[11][12][13]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.20-7.30 (d, 2H, Ar-H), 6.85-6.95 (d, 2H, Ar-H), 6.60 (s, 1H, Thiazole C5-H), 5.05 (s, 2H, -O-CH₂-), 4.90 (s, 2H, -NH₂, broad), 3.75 (s, 3H, -OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0 (C2-NH₂), 154.0 (Ar C-O), 148.5 (C4), 114.5 (Ar CH), 115.0 (Ar CH), 105.0 (C5), 70.0 (-O-CH₂-), 55.5 (-OCH₃). |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₁H₁₂N₂O₂S: 236.06. Found: 237.07 [M+H]⁺. |
| FT-IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch, amine), 3100 (Ar C-H stretch), 1620 (C=N stretch), 1510 (C=C stretch), 1240 (Asymmetric C-O-C stretch), 1030 (Symmetric C-O-C stretch). |
Table 3: Spectroscopic Data for Product Validation
Safety and Handling
-
Reagents: 1-bromo-3-(4-methoxyphenoxy)propan-2-one is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Reactor: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended temperature or pressure limits for the reaction vessel. Ensure the vessel is properly sealed before irradiation.
-
Solvents: Ethanol is flammable. Keep away from ignition sources.
Conclusion
This application note demonstrates a highly efficient, rapid, and green protocol for the synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine using microwave irradiation. The method offers substantial advantages over conventional heating, including a drastic reduction in reaction time from hours to just 10 minutes and a significant increase in isolated yield.[2][6][9] The detailed protocol and characterization data provide researchers with a reliable and reproducible method for accessing this valuable heterocyclic building block for applications in medicinal chemistry and materials science.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2020). ResearchGate. Available at: [Link]
-
A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry. Available at: [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Available at: [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (2013). Molecules. Available at: [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2010). Semantic Scholar. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Journal of Molecular Structure. (2021). ScienceDirect. Available at: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ijrpas.com [ijrpas.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. ajrconline.org [ajrconline.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uomphysics.net [uomphysics.net]
- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization & Purification of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Introduction & Compound Analysis
The compound 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is a functionalized 2-aminothiazole derivative often utilized as a pharmacophore in kinase inhibitor discovery and as a building block for semi-synthetic antibiotics. Its structure combines a polar, basic aminothiazole head group with a lipophilic 4-methoxyphenoxy tail, linked by a methylene bridge.
This amphiphilic nature presents specific challenges during purification. The ether linkage increases conformational flexibility, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. Furthermore, synthesis via the Hantzsch method typically introduces specific impurities: unreacted thiourea,
This guide details three field-proven protocols designed to maximize yield and purity, moving beyond standard literature methods to address the specific physicochemical behavior of this molecule.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Formula | MW ~ 236.29 g/mol | |
| pKa (Thiazole-NH2) | ~5.3 - 5.5 | Soluble in dilute aqueous acid; precipitates at pH > 7. |
| LogP | ~2.0 - 2.5 | Moderate lipophilicity; low water solubility. |
| H-Bond Donors | 1 (Primary Amine) | Good potential for crystal lattice formation. |
| Thermal Stability | Stable < 150°C | Avoid prolonged boiling in high-boiling solvents (DMSO/DMF). |
Pre-Crystallization Characterization
Before attempting bulk crystallization, a solubility screen is mandatory to define the Metastable Zone Width (MSZW).
Solubility Screening Protocol:
-
Weigh 50 mg of crude material into 4 mL vials.
-
Add solvent in 100 µL increments at room temperature (RT) until dissolved or 1 mL is reached.
-
If insoluble at RT, heat to boiling (or 80°C).
-
Observe cooling behavior (precipitate, oil, or clear solution).
Solubility Data Summary:
| Solvent | Solubility (RT) | Solubility (Hot) | Outcome |
|---|---|---|---|
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol (EtOH) | Moderate | High | Primary Solvent |
| Ethyl Acetate | Low | High | Good for slow cooling; risk of oiling. |
| Dichloromethane | High | High | Too soluble; use for extraction only. |
| DMSO/DMF | Very High | Very High | Use for anti-solvent methods only. |
| Hexane/Heptane | Insoluble | Low | Anti-solvent |
Protocol A: The "Green" Standard (Ethanol/Water Recrystallization)
This method is the primary recommendation for scaling up (gram to kilogram). It balances yield with the removal of polar impurities (thiourea, inorganic salts).
Workflow Diagram
Caption: Step-by-step workflow for the Ethanol/Water recrystallization process.
Detailed Procedure
-
Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser. Add Absolute Ethanol (10 mL per gram of solid). Heat to reflux (78°C).
-
Note: If the solution is dark brown/black, add Activated Charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining the solution near boiling, slowly add Deionized Water (pre-warmed to ~50°C) dropwise.
-
Endpoint: Stop adding water when a faint, persistent cloudiness appears.
-
-
Clarification: Add a minimal amount of hot Ethanol (0.5 - 1 mL) to redissolve the cloudiness and obtain a clear solution.
-
Nucleation & Growth: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Critical Step: If oil droplets form at ~40-50°C, reheat to dissolve and scratch the glass or add a seed crystal. Rapid cooling promotes oiling.
-
-
Final Cooling: Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold 50% Ethanol/Water. Dry under vacuum at 45°C.
Protocol B: Acid-Base Purification (High Purity)
This method utilizes the basicity of the 2-amino group to chemically separate the target from non-basic impurities (e.g., neutral phenols, unreacted haloketones). It is recommended if Protocol A fails to remove colored impurities.
Workflow Diagram
Caption: Chemical purification utilizing the basicity of the thiazole amine.
Detailed Procedure
-
Acid Extraction: Suspend the crude material in 1M HCl (10 mL/g). Stir for 20 minutes. The product will dissolve as the hydrochloride salt; neutral impurities will remain suspended or oil out.
-
Filtration/Wash: Filter the acidic solution to remove insoluble solids. Transfer the filtrate to a separatory funnel and wash with Dichloromethane (DCM) (2 x 5 mL/g). Discard the organic (DCM) layer (contains neutral tars).
-
Precipitation: Cool the aqueous acidic layer to 10°C. Slowly add 25% Ammonium Hydroxide (
) or 2M NaOH with vigorous stirring until pH reaches 9-10.-
Observation: The product will precipitate as a white to off-white solid.
-
-
Collection: Filter the solid, wash extensively with water (to remove salts), and dry.
-
Polishing: If necessary, perform a quick recrystallization (Protocol A) on this chemically purified solid to improve crystal habit.
Protocol C: Anti-Solvent Crystallization (DMSO/Water)
Best for small-scale (mg) purification or high-throughput screening libraries where thermal stress must be minimized.
-
Dissolution: Dissolve the compound in the minimum volume of DMSO at Room Temperature (approx. 0.5 mL per 50 mg).
-
Filtration: Syringe-filter the solution (0.45 µm PTFE) to remove dust/insolubles.
-
Precipitation: Place the DMSO solution in a vial with a stir bar. Slowly add Water dropwise.
-
Ratio: Typically requires a 3:1 to 5:1 Water:DMSO ratio for complete precipitation.
-
-
Aging: Stir the suspension for 30 minutes to allow crystal ripening (Ostwald ripening).
-
Isolation: Filter and wash with water. Note: Drying DMSO residues can be difficult; extended vacuum drying is required.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Solvent mix too rich in water. | Reheat.[1][2] Add slightly more Ethanol. Cool very slowly. Add seed crystals at the cloud point. |
| Colored Crystals | Oxidation products or polymerized thiourea. | Use Protocol B (Acid/Base) first. Use Activated Carbon in Protocol A. |
| Low Yield | Product too soluble in mother liquor. | Cool to lower temp (-10°C).[3] Increase water ratio in Protocol A. |
| Hygroscopicity | Residual salt formation. | Ensure final wash with water is thorough (Protocol B). Verify free base form. |
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halo-ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
General Aminothiazole Crystallization: Potewar, T. M., et al. (2020). "Synthesis and biological evaluation of 2-aminothiazole derivatives". Journal of Chemical and Pharmaceutical Research.
-
Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Thiazole Solubility Data: BenchChem Application Note. "Synthesis of 4-(Methoxymethyl)thiazole Derivatives".
-
Crystallization of 2-Aminothiazoles: Santa Cruz Biotechnology. "Product Data Sheet: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine".
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Welcome to the technical support center for the synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important thiazole derivative. The primary and most established route for this synthesis is the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[1][2][3]
This document provides a structured question-and-answer format to directly address potential issues you may encounter during your experiments, offering scientifically-grounded explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine?
The most common and efficient method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of 1-bromo-3-(4-methoxyphenoxy)propan-2-one (the α-haloketone) with thiourea. The reaction typically proceeds in a suitable solvent, such as ethanol, and may require heating to achieve a good yield.[4][5]
Q2: What are the critical starting materials and how does their purity affect the reaction?
The two key starting materials are:
-
1-bromo-3-(4-methoxyphenoxy)propan-2-one: The stability and purity of this α-haloketone are paramount. It can be unstable and should ideally be freshly prepared or stored under cold and dark conditions.[6] Decomposition of this starting material is a frequent cause of low yields.
-
Thiourea: High-purity thiourea is essential to prevent side reactions. Impurities can lead to the formation of undesired byproducts.[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am observing a very low yield of the desired 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Starting Material Quality: As mentioned, the purity of your α-haloketone and thiourea is critical.[6] Consider purifying your starting materials if their quality is uncertain.
-
Reaction Conditions:
-
Solvent: While ethanol is a common choice, other solvents like methanol or even aprotic solvents like DMF could be more effective for your specific substrate.[1][6] Some modern approaches even utilize solvent-free conditions or microwave irradiation to enhance yields and shorten reaction times.[6]
-
Temperature: The optimal temperature can vary. If the reaction is not proceeding at room temperature, a moderate increase in temperature may be necessary.[6] However, excessive heat can promote side reactions and decomposition of starting materials.[6] Refluxing in ethanol (around 78 °C) is a common starting point.[4]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while extended times can result in the formation of degradation products.[6]
-
Stoichiometry: A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[1][7]
-
Experimental Protocol: Optimizing Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Solvent | Ethanol | DMF | Improved solubility and reaction rate. |
| Temperature | 78°C (Reflux) | 60-70°C | Reduced byproduct formation. |
| Thiourea (eq.) | 1.1 | 1.5 | Drives reaction to completion. |
| Reaction Time | 4 hours | Monitored by TLC | Prevents degradation. |
Problem 2: Formation of Significant Byproducts
Q: My reaction mixture is complex, showing multiple spots on TLC, and I'm isolating byproducts along with my desired product. What are these byproducts and how can I minimize them?
A: The formation of byproducts is a known challenge in Hantzsch synthesis. The most common side reactions include:
-
Self-condensation of the α-haloketone: This can occur, especially under basic conditions, leading to a complex mixture of unwanted products.[7]
-
Formation of isomeric impurities: While less common with unsubstituted thiourea, the reaction can sometimes lead to different cyclization products.
-
Formation of bis-thiazoles: Dimeric impurities can arise from reactions involving multiple molecules of the reactants.[7]
Solutions:
-
Control the Order of Addition: Slowly add the α-haloketone solution to a solution of thiourea. This maintains a low concentration of the ketone, minimizing self-condensation.[7]
-
pH Control: The Hantzsch synthesis is sensitive to pH.[6] The reaction is typically carried out under neutral or slightly acidic conditions. The initial product formed is often the hydrobromide salt of the thiazole.[8] Neutralization with a weak base like sodium bicarbonate is usually performed during workup to isolate the free amine.[1][9]
-
Catalyst: While the reaction can proceed without a catalyst, some studies have shown that catalysts like copper silicate can improve yield and reduce reaction time.[4]
Workflow for Minimizing Byproducts
Caption: Controlled addition workflow to minimize byproducts.
Problem 3: Difficulty in Product Purification
Q: I'm struggling to purify the final 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. What are the recommended purification techniques?
A: The crude product often contains unreacted starting materials and byproducts. Here are effective purification strategies:
-
Precipitation and Filtration: The thiazole product is often poorly soluble in water.[1] After neutralizing the reaction mixture, the product may precipitate and can be collected by filtration. Washing the crude solid with water can remove water-soluble impurities.
-
Recrystallization: This is one of the most effective methods for purifying 2-aminothiazole derivatives.[7] A screening of various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) should be performed to find the optimal conditions for recrystallization.
-
Acid-Base Extraction: The basicity of the 2-amino group can be utilized for purification.[7] The crude product can be dissolved in a dilute acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product.
-
Column Chromatography: If other methods fail to provide a pure product, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane is a good starting point for elution.[1]
Purification Decision Tree
Caption: A decision tree for purifying the final product.
References
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis of thiazoles. YouTube. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]
- Purification of 2-aminothiazole.
-
Synthesis of 4-substituted and 4,5-substituted 2-aminothiazole 82 from oxime esters 1. ResearchGate. [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Hindawi. [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]
-
Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]
-
Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Publishing - The Royal Society of Chemistry. [Link]
- Synthesis of thiazoles.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Troubleshooting solubility issues with 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in aqueous buffers
Case ID: SOL-TZ-4409 Subject: Troubleshooting aqueous solubility for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Status: Open / Resolution Provided
Executive Summary: The Root Cause
The precipitation you are observing with 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in aqueous buffers (pH 7.4) is a classic physicochemical mismatch. This molecule is a Lipophilic Weak Base .
-
The "Head" (Thiazol-2-ylamine): Has a pKa of approximately 5.3–5.4 [1, 2]. At physiological pH (7.4), the amine is deprotonated (neutral).
-
The "Tail" (4-Methoxy-phenoxymethyl): This moiety is highly lipophilic (hydrophobic). It adds significant bulk and drives the LogP (partition coefficient) up, likely into the 2.5–3.5 range .
The Conflict: At pH 7.4, the molecule loses its charge (becoming neutral) while retaining its lipophilic tail. Without the charge to interact with water, the hydrophobic effect dominates, causing the molecules to aggregate and precipitate ("crash out") immediately upon dilution from DMSO.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: I dissolved the compound in 100% DMSO at 10 mM. It was clear. Why did it turn cloudy immediately upon adding it to PBS? A: You triggered a "Solvent Shock." DMSO is a polar aprotic solvent that dissolves the hydrophobic tail. PBS is a highly polar, ionic environment. When you spike 10 mM DMSO stock directly into PBS, the local dielectric constant changes too rapidly. The compound, now neutral at pH 7.4, reaches its solubility limit (often < 10 µM for this class) instantly. See "Method A" below for the fix.
Q2: Can I heat the PBS to 50°C to dissolve the precipitate? A: Not Recommended. While heat increases kinetic solubility, it does not change the thermodynamic solubility limit. As soon as the solution cools to room temperature (or 37°C for cell assays), it will re-precipitate, often as unseen micro-crystals that cause false positives in assays (e.g., by scattering light or sequestering enzymes). Furthermore, thiazole amines can be sensitive to oxidation at high temperatures.
Q3: Will acidifying the buffer help?
A: Yes, significantly.
Because the pKa is ~5.4, lowering the pH to 4.0 or 5.0 will protonate the amine group (
Q4: Is the compound stable in DMSO? A: Generally, yes. However, aminothiazoles can slowly degrade if the DMSO contains water (hygroscopic). Store stocks at -20°C or -80°C in single-use aliquots to prevent freeze-thaw cycles that introduce moisture [4, 5].
Part 2: Actionable Protocols & Workflows
Method A: The "Step-Down" Serial Dilution (Recommended)
Best for: Cellular assays where DMSO < 0.5% is required.
Directly spiking high-concentration DMSO into buffer causes local supersaturation. This protocol uses an intermediate step to lower the concentration gradient.[1]
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Water) or pure DMSO to create a 1 mM working stock.
-
Final Dilution: Slowly add the 1 mM working stock to your assay buffer while vortexing rapidly .
Method B: Complexation with Cyclodextrins
Best for: In vivo studies or high-concentration assays (10–100 µM).
Cyclodextrins (CDs) form a "donut" shape, encapsulating the hydrophobic tail while presenting a hydrophilic face to the water.
-
Reagent: Hydroxypropyl-
-cyclodextrin (HP- -CD) or Sulfobutylether- -cyclodextrin (SBECD). -
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in your buffer (e.g., PBS). Filter sterilize (0.22 µm). -
Dissolve your compound in DMSO (e.g., 20 mM).
-
Add the DMSO stock to the CD solution (keep DMSO < 5%).
-
Sonicate for 10–20 minutes. The CD will sequester the lipophilic tail, preventing precipitation.
-
Method C: pH Adjustment (The "Salt Switch")
Best for: Enzyme assays tolerant of mild acidity.
-
Instead of PBS (pH 7.4), use a Citrate or Acetate buffer at pH 5.0 .
-
At this pH, the thiazole amine is >70% protonated, increasing solubility by orders of magnitude.
Part 3: Decision Support Visuals
Figure 1: Solubility Optimization Decision Tree
Use this logic flow to select the correct solubilization strategy based on your assay constraints.
Caption: Logical workflow for selecting the optimal solubilization method based on assay pH and solvent tolerance.
Figure 2: The "Step-Down" Dilution Protocol
Visualizing the intermediate dilution step to prevent "Solvent Shock."
Caption: Step-down dilution scheme. The intermediate step prevents the rapid polarity shift that causes immediate precipitation.
Part 4: Comparative Data Table
| Parameter | Value / Status | Implication for Solubility |
| pKa (Thiazole Amine) | ~5.36 [1, 2] | Neutral at pH 7.4 (Insoluble); Cationic at pH < 5 (Soluble). |
| LogP (Estimated) | ~2.5 – 3.5 | Moderate lipophilicity requires organic cosolvents or carriers. |
| Solubility (pH 7.4) | < 10 µM (Predicted) | High risk of precipitation in PBS/HEPES without additives. |
| Solubility (pH 4.0) | > 1 mM (Predicted) | Highly soluble due to salt formation. |
| Preferred Solvent | DMSO (Anhydrous) | Soluble > 30 mg/mL.[2] Store at -20°C to prevent water uptake. |
References
-
ChemicalBook. (2025). 2-Aminothiazole Chemical Properties and pKa Data. Link
-
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Link
-
BenchChem. (2025).[1][2][3] Troubleshooting Guide: Preventing Compound Precipitation from DMSO Stock. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard medicinal chemistry text regarding solubility profiles of weak bases).
-
Santa Cruz Biotechnology. (2025). 2-Aminothiazole Derivatives and Solubility Data. Link
Sources
Technical Support Center: Purification Strategies for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of 2-aminothiazole derivatives. The synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine typically relies on the classical Hantzsch thiazole synthesis, involving the condensation of an alpha-haloketone (1-chloro-3-(4-methoxyphenoxy)propan-2-one) with thiourea[1].
While this methodology is highly reliable for constructing the thiazole ring[2], it inherently generates a predictable matrix of impurities. This guide bridges theoretical causality with field-proven experimental protocols to ensure you achieve >99% purity, thereby preventing the long-term degradation often seen in improperly purified 2-aminothiazoles[3].
Part 1: Troubleshooting FAQs
Q1: My crude reaction mixture is dark brown and tarry. What causes this, and how do I remove it? A: The dark coloration is a hallmark of alpha-haloketone degradation and polymerization, which frequently occurs at elevated reaction temperatures[1]. These polymeric impurities are highly lipophilic and will coat the surface of your product during crystallization, inhibiting crystal growth. Solution: Before attempting crystallization, dissolve the crude mixture in ethyl acetate and treat it with activated charcoal (Norit, 10% w/w) at 50°C for 30 minutes. Filter through a pad of Celite. The charcoal selectively adsorbs these high-molecular-weight conjugated polymers via π-π interactions, yielding a clear, yellow-to-amber filtrate.
Q2: LC-MS analysis indicates unreacted thiourea in my product. Why didn't my aqueous wash remove it? A: Thiourea is highly polar and water-soluble, but it frequently co-crystallizes with 2-aminothiazoles by forming strong intermolecular hydrogen bond networks with the thiazole nitrogen and the primary amine[4]. Simple aqueous washing of a solid filter cake is insufficient to break this lattice. Solution: You must break the hydrogen bonding matrix by fully solvating the compound. Dissolve the crude solid completely in a water-immiscible organic solvent (e.g., ethyl acetate) and perform vigorous liquid-liquid extraction with deionized water. The partition coefficient strongly favors thiourea moving into the aqueous phase once the crystal lattice is dissolved.
Q3: I am detecting 4-methoxyphenol in my final product. Where did this come from, and how do I clear it? A: 4-Methoxyphenol is either an unreacted precursor from the upstream synthesis of your alpha-haloketone or a byproduct of ether cleavage if your Hantzsch reaction was subjected to excessively harsh acidic conditions. Solution: Exploit the pKa difference. 4-Methoxyphenol is weakly acidic (pKa ~10.2). Wash your organic phase with a 0.5 M NaOH solution. The phenol deprotonates into a water-soluble sodium phenoxide salt and partitions into the aqueous layer, while the basic aminothiazole remains in the organic phase.
Q4: How do I separate N-alkylated over-reaction impurities from the desired primary amine? A: Because the 2-amino group of the newly formed thiazole is nucleophilic, it can react with a second equivalent of the alpha-haloketone, forming a secondary amine impurity. This N-alkylated product is significantly more lipophilic and sterically hindered, lowering its basicity compared to the primary amine. Solution: A controlled acid-base "ping-pong" extraction is the most scalable approach. By extracting with a dilute acid (1M HCl), the primary aminothiazole (conjugate acid pKa ~5.3) is fully protonated and moves to the aqueous phase. The less basic, highly lipophilic N-alkylated impurity remains in the organic phase. If the impurity profile is highly complex, silica gel flash chromatography is required[4].
Part 2: Quantitative Impurity Profile
| Impurity Name | Origin in Synthesis | Physicochemical Property | Primary Removal Strategy |
| Thiourea | Unreacted starting material | Highly polar, H-bond donor/acceptor | Aqueous liquid-liquid extraction |
| 1-chloro-3-(4-methoxyphenoxy)propan-2-one | Unreacted starting material | Non-polar, neutral | Acid-base extraction (discard organic) |
| 4-Methoxyphenol | Precursor / Ether cleavage | Weakly acidic (pKa ~10.2) | 0.5 M NaOH organic wash |
| N-alkylated Thiazole | Over-alkylation (Side reaction) | Lipophilic, weakly basic | Acid-base extraction / Chromatography |
| Polymeric Tars | Haloketone degradation | High MW, conjugated | Activated charcoal filtration |
Part 3: Self-Validating Purification Protocols
Protocol A: The Acid-Base "Ping-Pong" Extraction
This protocol is a self-validating system: the phase transitions (organic → aqueous → organic) inherently strip away non-basic and highly polar impurities, ensuring high purity without the need for chromatography.
-
Initial Solvation: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).
-
Phenol & Polar Wash: Wash the organic layer with 50 mL of 0.5 M NaOH to deprotonate and remove 4-methoxyphenol. Follow with a 50 mL Deionized Water wash to clear unreacted thiourea.
-
Acidic Extraction (The "Ping"): Extract the organic layer with 1 M HCl (3 x 50 mL). The basic 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine protonates to form a water-soluble hydrochloride salt. Note: Discard the EtOAc layer containing non-polar and N-alkylated impurities.
-
Organic Wash: Combine the acidic aqueous layers and wash once with 30 mL of fresh EtOAc to remove any trace lipophilic carryover.
-
Basification (The "Pong"): Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH dropwise under vigorous stirring until the pH reaches 9.0. The product will precipitate as a free base.
-
Final Recovery: Extract the precipitated free base into Dichloromethane (DCM) (2 x 50 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Silica Gel Flash Chromatography
For batches requiring ultra-high purity (e.g., for sensitive biological assays), column chromatography is the gold standard[4].
-
Preparation: Dry-load the crude mixture onto a small amount of silica gel (60-120 mesh) by dissolving it in DCM, adding silica, and evaporating the solvent.
-
Column Packing: Pack the column using 100% Hexane as the stationary phase solvent.
-
Gradient Elution:
-
Begin elution with 90:10 Hexane:EtOAc to flush out unreacted alpha-haloketone and lipophilic N-alkylated products.
-
Gradually increase polarity to 70:30 Hexane:EtOAc. The target 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine will elute in this window.
-
-
Analysis: Monitor fractions via TLC (UV active at 254 nm). Pool the fractions containing the pure product and concentrate.
Protocol C: Final Recrystallization
2-Aminothiazoles can be relatively unstable and prone to oxidative degradation if stored with trace impurities[3]. Recrystallization ensures long-term shelf stability.
-
Dissolution: Dissolve the semi-pure solid in a minimum volume of boiling Ethanol (or Isopropanol).
-
Hot Filtration: Rapidly perform a hot filtration to remove any insoluble particulates or dust.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote large crystal lattice formation, then transfer to an ice bath for 1 hour to maximize yield.
-
Collection: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum for 12 hours.
Part 4: Visualizations
Caption: Hantzsch synthesis pathway illustrating the generation of the target molecule and key impurities.
Caption: Logical workflow of the self-validating Acid-Base Ping-Pong extraction protocol.
Part 5: References
-
EP0482607B1 - Process of producing 2-aminothiazole Source: Google Patents URL:
Sources
- 1. Buy 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester | 1771970-52-5 [smolecule.com]
- 2. 5-(3-Methylphenyl)-1,3-thiazol-2-amine|1 RUO [benchchem.com]
- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine under acidic and basic conditions
[1]
Executive Summary & Chemical Profile
Compound: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Core Scaffold: 2-Aminothiazole Key Functional Groups:
-
Primary Amine (C2-NH₂): Nucleophilic and basic; site of protonation and acylation.
-
Ether Linkage (C4-CH₂-O-Ar): Alkyl-aryl ether; generally robust but susceptible to specific acidic cleavage.
-
Thiazole Ring: Aromatic heterocycle; stable under standard physiological conditions.
-
Para-Methoxy Group: Electron-donating; increases electron density on the phenyl ring.
This guide addresses the stability profile of this compound under acidic and basic stress, providing actionable protocols for handling, solubilization, and troubleshooting.
Technical Q&A: Stability & Reactivity
Q1: How does the compound behave under acidic conditions (pH < 4)?
A: Under acidic conditions, the compound acts as a base.
-
Mechanism: The thiazole nitrogen (N3) is the most basic site (pKa ~ 5.3 for the conjugate acid of 2-aminothiazole), followed by the exocyclic amine. In dilute acids (0.1 N HCl, 0.1% TFA), the compound undergoes protonation to form a water-soluble salt (e.g., hydrochloride or trifluoroacetate).
-
Stability: The core thiazole ring and the ether linkage are stable in dilute aqueous acids at room temperature.
-
Risk Factor: Strong Acid/Heat. The alkyl-aryl ether linkage (
) is susceptible to cleavage by strong nucleophilic acids (e.g., concentrated HBr or HI) or Lewis acids, especially at elevated temperatures. This would release 4-methoxyphenol and a reactive thiazolyl-methyl species.-
Recommendation: Avoid concentrated hydrohalic acids (HBr, HI) at high temperatures. Standard HPLC mobile phases (0.1% Formic Acid/TFA) are safe.
-
Q2: Is the compound stable in basic buffers (pH > 8)?
A: Yes, chemically stable, but physically unstable (solubility issue).
-
Mechanism: In basic media, the amine exists in its free base (neutral) form.
-
Stability: The ether linkage and thiazole ring are highly resistant to base-catalyzed hydrolysis. Unlike esters or amides, the ether bond does not hydrolyze in NaOH/KOH.
-
Risk Factor: Precipitation. The free base has poor aqueous solubility. Increasing pH > 7.0 will likely cause the compound to precipitate out of aqueous solution, potentially crashing out of bioassay buffers or LC lines.
-
Recommendation: For basic assays, ensure the presence of a co-solvent (DMSO, Ethanol) or use a carrier (cyclodextrin) to maintain solubility.
-
Q3: Can I use this compound in nucleophilic substitution reactions?
A: Yes. The C2-amine is a competent nucleophile.
-
Reactivity: It can react with electrophiles (acyl chlorides, isocyanates, aldehydes) to form amides, ureas, or Schiff bases.
-
Precaution: If your intent is stability, avoid storing the compound in solvents containing electrophilic impurities (e.g., acetone, aldehydes) or anhydrides, as this will lead to derivatization.
Troubleshooting Guide
| Issue | Probable Cause | Diagnostic Step | Corrective Action |
| Precipitation in PBS/Media | pH > pKa (Neutral species formation). | Check pH of solution.[1] If > 7.0, this is likely the cause. | 1. Add DMSO (up to 5%).2. Lower pH to 5.0-6.0 if assay permits.3. Use a salt form (HCl). |
| New Peak in HPLC (Acidic) | Acid-catalyzed degradation or impurity. | Analyze peak UV spectrum. If it matches 4-methoxyphenol, ether cleavage occurred. | 1. Reduce acid concentration.2. Avoid heating acidic solutions.3. Switch to Formic Acid from TFA. |
| Yellowing of Solution | Oxidation of the amine or phenol moiety. | Check for air exposure/light. | 1. Degas solvents.2. Store under inert gas ( |
| Low Yield in Acylation | Competitive protonation. | Check pH of reaction mixture. | 1. Use a base scavenger (TEA/DIPEA).2. Ensure anhydrous conditions. |
Visualizing Reactivity Pathways
The following diagram illustrates the species distribution and potential degradation pathways for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
Caption: Figure 1. Chemical fate of the target molecule under varying pH and reagent conditions.[1] Green indicates stable/reversible states; Red indicates irreversible degradation.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Purpose: To create a stable storage form for biological assays.
-
Weighing: Accurately weigh 2.36 mg of the compound (MW ≈ 236.29 g/mol ).
-
Solvent Choice:
-
Preferred: 100% DMSO (Anhydrous).
-
Alternative: Methanol (if acid stability is not a concern for long-term storage).
-
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Note: Avoid freeze-thaw cycles. DMSO is hygroscopic; absorbed water can promote hydrolysis over long periods.
-
Protocol B: Acid Stability Stress Test
Purpose: To validate stability in your specific mobile phase or assay buffer.
-
Preparation: Dilute stock solution to 100 µM in 0.1 M HCl.
-
Incubation:
-
Set A: Room Temperature (25°C) for 24 hours.
-
Set B: Heated (60°C) for 4 hours.
-
-
Analysis: Inject onto HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
-
Criteria: Recovery > 98% indicates stability. Appearance of a peak at the retention time of 4-methoxyphenol indicates ether cleavage.
References
-
BenchChem. Technical Support Center: Synthesis of 2-Aminothiazole Derivatives. (Accessed 2023).[2] Link
-
Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. (2018). Link
-
Santa Cruz Biotechnology. (4,5-Dihydro-thiazol-2-yl)-(4-methoxy-phenyl)-amine Product Data.[3]Link
-
NIST Chemistry WebBook. Thiazole, 2-amino-4-(p-methoxyphenyl)- Spectra and Properties.[4]Link
-
Kalhor, M., et al. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid.[5] RSC Advances (2023). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (4,5-Dihydro-thiazol-2-yl)-(4-methoxy-phenyl)-amine | CAS 56242-67-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Optimizing Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Derivatives
Welcome to the technical support center for the synthesis of 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this important chemical scaffold. We will delve into the common challenges encountered during the synthesis, providing practical, field-tested solutions and scientifically-grounded explanations to help you optimize your reaction outcomes, particularly focusing on reaction time and yield.
The primary route to this class of compounds is the Hantzsch thiazole synthesis, a robust and classic method involving the condensation of an α-haloketone with a thioamide or thiourea.[1][2] While reliable, the reaction is not without its nuances. This guide provides a structured approach to troubleshooting and optimization in a direct question-and-answer format.
Reaction Overview: The Hantzsch Thiazole Synthesis
The synthesis of the target compound, 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine, is achieved by reacting 1-chloro-3-(4-methoxyphenoxy)propan-2-one (the α-haloketone) with thiourea. The reaction proceeds through an initial SN2 substitution, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][3][4]
Sources
Technical Support Center: A Guide to Resolving HPLC Peak Tailing for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
This guide provides a comprehensive framework for diagnosing and resolving chromatographic peak tailing for the basic compound 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine. As a molecule containing a primary amine on a thiazole ring, it is susceptible to secondary interactions with HPLC stationary phases, which can compromise peak symmetry, resolution, and quantitative accuracy. This document offers a systematic, cause-and-effect approach to troubleshooting, grounded in established chromatographic principles.
Section 1: Understanding the Analyte: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Before troubleshooting, it is critical to understand the physicochemical properties of the analyte, as they directly influence its chromatographic behavior.
Chemical Structure:

The key feature of this molecule is the 2-aminothiazole moiety . The primary amine group is basic and readily protonated under typical reversed-phase HPLC conditions, making it a cationic species. This positive charge is the primary driver of the undesirable interactions that lead to peak tailing.
Table 1: Physicochemical Properties of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [1] |
| Molecular Weight | 236.29 g/mol | [1] |
| Predicted pKa | ~4.57 ± 0.10 | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Note: This is a predicted pKa for a structurally similar compound, 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine, and serves as a crucial reference point for method development. |
Section 2: The Root Cause of Peak Tailing for Basic Compounds
Peak tailing is most often a symptom of more than one retention mechanism occurring simultaneously during the separation.[3][4] For a basic analyte like 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine on a standard silica-based reversed-phase column, these mechanisms are:
-
Primary (Desirable) Mechanism: Hydrophobic Interaction. The analyte partitions between the mobile phase and the non-polar stationary phase (e.g., C18). This is the intended mechanism for separation in reversed-phase chromatography.[5]
-
Secondary (Undesirable) Mechanism: Ionic Interaction. This is the principal cause of peak tailing. Silica-based stationary phases contain residual silanol groups (Si-OH) on their surface.[4] These silanols are acidic and can deprotonate to form negatively charged sites (Si-O⁻), especially at mobile phase pH levels above 3.0.[3][6] The protonated, positively charged amine on the analyte then interacts strongly with these negative sites via ion exchange.[7] This strong, secondary retention causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[8]
Other potential, though often less significant, causes include:
-
Physical Issues: Column voids, blockages at the inlet frit, or excessive extra-column volume can cause peak distortion for all compounds.[9][10]
-
Sample-Related Issues: Injecting the sample in a solvent significantly stronger than the mobile phase or overloading the column with too much sample mass can lead to poor peak shape.[10][11][12]
-
Metal Contamination: Trace metals like iron or aluminum in the silica matrix can increase the acidity of silanol groups, worsening their interaction with basic analytes.[4][8]
Section 3: A Systematic Troubleshooting Guide (Q&A)
Follow this workflow to systematically diagnose and resolve the peak tailing issue.
Q1: My peak for 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine is tailing. How do I know if the problem is chemical or physical?
Answer: The most effective way to distinguish between a chemical (analyte-specific) problem and a physical (system-wide) problem is to inject a neutral, well-behaved compound under the same conditions.
The Neutral Compound Test: Inject a solution of a neutral compound like Toluene, Naphthalene, or Uracil.
-
If the neutral compound's peak is sharp and symmetrical: The problem is chemical and specific to your basic analyte's interaction with the column. Proceed to Q2.[9]
-
If the neutral compound's peak also tails or is broad/split: The problem is likely physical or systemic.[9] Check for:
-
Column voids or a collapsed bed.
-
A partially blocked inlet frit.
-
Leaking fittings or improper connections causing dead volume.
-
Excessive tubing length or diameter between the injector and detector.[6]
-
Q2: The neutral compound test passed, confirming a chemical interaction. What is the most effective way to improve the peak shape by modifying the mobile phase?
Answer: Manipulating the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[13][14] The goal is to suppress the unwanted ionic interaction by controlling the charge state of either the analyte or the stationary phase silanols.
Option A: Low pH (Recommended Starting Point)
-
Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of surface silanol groups become protonated (Si-OH). This neutralizes the negative sites on the stationary phase, preventing the ion-exchange interaction with the protonated basic analyte.[3][15]
-
How to Implement: Use a buffer like 10-20 mM potassium phosphate adjusted to pH 2.5, or an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). TFA is a strong ion-pairing agent that is highly effective at masking silanols but can be difficult to remove from the column and may suppress MS signal.
-
Caveat: Ensure your column is stable at low pH. Most modern silica columns are rated for a pH range of 2-8.[13]
Option B: High pH
-
Mechanism: By raising the mobile phase pH to 9 or above (at least 2 units above the analyte's pKa), the basic amine group (R-NH₂) is deprotonated and becomes neutral. A neutral analyte will not engage in ionic interactions with the deprotonated silanol groups (Si-O⁻).[6][16]
-
How to Implement: Use a buffer like ammonium bicarbonate or ammonium formate, adjusted to pH 9-10.
-
Caveat: This approach requires a pH-stable column, such as a hybrid-particle or specially bonded silica column, as standard silica will dissolve at high pH, rapidly degrading the column.[13][16]
Table 2: Influence of Mobile Phase pH on Analyte and Stationary Phase Interactions
| pH Range | Analyte (R-NH₂) | Silanol (Si-OH) | Interaction Strength | Expected Peak Shape |
| Low (2.5-3.0) | Protonated (R-NH₃⁺) | Neutral (Si-OH) | Minimal | Good |
| Mid (4.0-7.0) | Protonated (R-NH₃⁺) | Deprotonated (Si-O⁻) | Maximum | Poor (Tailing) |
| High (>9.0) | Neutral (R-NH₂) | Deprotonated (Si-O⁻) | Minimal | Good (with stable column) |
Q3: I've adjusted the mobile phase pH, but the peak shape is still not ideal. What role does the column play?
Answer: Your choice of stationary phase is critical. Not all C18 columns are the same. For basic compounds, it is essential to use a modern, high-purity column specifically designed to minimize silanol interactions.
-
Use High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with low metal content and are "end-capped".[4] End-capping is a process that uses a small silylating agent to bond the most accessible residual silanols, effectively shielding them from interacting with basic analytes.[3][8]
-
Consider Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain or at the end. This polar group provides additional shielding of the silica surface and can improve peak shape for bases.[6][17]
-
Utilize Hybrid Particle Columns: Columns made from hybrid organic/inorganic particles (like Waters BEH or XBridge) offer excellent chemical stability across a very wide pH range (1-12), making them ideal for using the high-pH strategy to neutralize the analyte.[16][17]
Q4: Could my sample preparation be the source of the tailing?
Answer: Yes, the composition of your sample diluent can have a dramatic effect on peak shape.
-
The Solvent Strength Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can cause peak distortion.[12][18] The plug of strong solvent carries the analyte too quickly at the column inlet, disrupting the proper focusing of the analyte band.[11][19]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.[20]
-
-
Mass Overload: Injecting too much analyte mass can saturate the active sites on the stationary phase, leading to tailing.
-
Solution: Try reducing the injection volume or diluting the sample.
-
Q5: I've tried everything above, but a small tail remains. Are there any advanced options?
Answer: Yes, you can use mobile phase additives that act as "silanol suppressors" or employ ion-pairing chromatography.
-
Competing Base Additives: Adding a small concentration (e.g., 5-10 mM) of a competing base, like triethylamine (TEA), to the mobile phase can be effective.[15] The TEA, being a base itself, will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, TEA can shorten column lifetime and is not MS-friendly.[15]
-
Ion-Pairing Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase, such as an alkyl sulfonate (e.g., sodium octanesulfonate).[21] The hydrophobic tail of the reagent adsorbs to the stationary phase, while its charged headgroup faces the mobile phase. This creates a charged surface that can retain oppositely charged analytes via a controlled ion-exchange mechanism, often leading to improved peak shapes.[22][23] IPC can require long equilibration times and dedicated columns due to the persistent nature of the reagents.[21]
Section 4: Key Experimental Protocols
Protocol 1: Neutral Compound Test
-
Prepare a Neutral Marker Stock Solution: Dissolve ~10 mg of Toluene in 10 mL of methanol or acetonitrile.
-
Dilute for Injection: Dilute the stock solution 1:100 in your mobile phase to create a working solution.
-
Equilibrate the System: Run your HPLC system with your current method conditions until the baseline is stable.
-
Inject and Analyze: Inject the same volume of the neutral marker as you would for your analyte.
-
Evaluate Peak Shape: Assess the USP tailing factor or asymmetry of the resulting peak. An ideal peak will have a tailing factor of 1.0. A value > 1.2 is considered tailing, while a value > 1.5 may be unacceptable for many assays.[3]
Protocol 2: Preparation of a Low-pH Buffered Mobile Phase
-
Prepare Buffer Stock: To prepare a 1 M stock solution of monobasic potassium phosphate (KH₂PO₄), dissolve 136.09 g of KH₂PO₄ in deionized water to a final volume of 1 L.
-
Prepare Aqueous Mobile Phase Component: Add 20 mL of the 1 M KH₂PO₄ stock solution to a 1 L volumetric flask. Add ~900 mL of deionized water.
-
Adjust pH: While stirring, use an 85% phosphoric acid solution to carefully adjust the pH to 2.5.
-
Final Volume: Add deionized water to the 1 L mark.
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter before use.
-
Mix with Organic Modifier: Prepare your final mobile phase by mixing the filtered aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
Section 5: Visual Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and solving peak tailing for 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Section 6: Frequently Asked Questions (FAQs)
-
What is an acceptable USP tailing factor?
-
For most quantitative applications, a USP tailing factor between 0.9 and 1.2 is considered excellent. Values up to 1.5 may be acceptable depending on the specific assay requirements, but anything higher indicates a significant issue that needs to be addressed.[3]
-
-
Why does using a low pH mobile phase improve peak shape for my basic analyte?
-
At a low pH (e.g., 2.5), the acidic silanol groups on the silica surface are neutralized (protonated). This eliminates the negative charges on the stationary phase, thereby preventing the secondary ionic attraction with your positively charged basic analyte.[3]
-
-
Why can a high pH mobile phase also improve the peak shape?
-
Is it better to use acetonitrile or methanol as the organic modifier?
-
The choice can influence peak shape.[6] It is often method-dependent and should be evaluated during development. Methanol is more viscous and is a better hydrogen bond donor, which can sometimes help in shielding silanol groups. Acetonitrile often provides sharper peaks and lower backpressure. It is best to test both to see which provides better symmetry for your specific analyte and column combination.
-
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
Waters. (2021). What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]
-
Element Lab Solutions. (2017). Sample Diluent Effects in HPLC. [Link]
-
Separation Science. (2024). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
YMC. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
LoBrutto, R., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions. PubMed. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Waters. (2022). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?[Link]
-
Axion Labs. (2022). HPLC Peak Tailing. [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Separation Science. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]
-
Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]
-
LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
McCalley, D. V. (2010). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. [Link]
-
Wijaya, C. J., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]
-
Waters. (n.d.). HPLC Separation Modes. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
PubChem. (n.d.). 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine. [Link]
-
NIST. (n.d.). Thiazole, 2-amino-4-(p-methoxyphenyl)-. [Link]
-
PubChemLite. (2025). 2-thiazolamine, 4-(4-methoxyphenyl)-n-methyl-5-(3-pyridinyl)-. [Link]
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. [Link]
-
PubChem. (n.d.). (4-(3-(6,7-Diethoxy-Quinazolin-4-Ylamino)-Phenyl)-Thiazol-2-Yl)-Methanol. [Link]
-
PubChem. (n.d.). Allyl-(4-phenyl-thiazol-2-yl)-amine. [Link]
-
MDPI. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. [Link]
Sources
- 1. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]
- 2. 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine CAS#: 2104-04-3 [m.chemicalbook.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. waters.com [waters.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
- 13. moravek.com [moravek.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. welch-us.com [welch-us.com]
- 22. pharmagrowthhub.com [pharmagrowthhub.com]
- 23. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
Technical Support Center: Synthesis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Status: Operational Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Synthesis, Impurity Profiling, and Yield Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Molecule Profile
Target Molecule: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Core Scaffold: 2-Aminothiazole Key Structural Feature: 4-position ether linkage (phenoxymethyl). This flexible linker distinguishes it from rigid 4-aryl thiazoles, introducing unique synthetic challenges regarding precursor purity and side-reactions.
Synthetic Pathway (Standard Hantzsch Protocol):
-
Precursor Synthesis: Alkylation of 4-methoxyphenol with 1,3-dichloroacetone to form 1-chloro-3-(4-methoxyphenoxy)propan-2-one .
-
Cyclization: Condensation of the
-chloroketone with thiourea to close the thiazole ring.
Critical Impurity Profiling (The "Why" & "How")
The synthesis of this molecule is prone to specific "silent" failures where impurities co-precipitate with the product.
Table 1: Common Synthesis Byproducts
| Impurity ID | Name | Origin Step | Cause | Detection (TLC/LCMS) |
| IMP-A | 1,3-Bis(4-methoxyphenoxy)acetone | Precursor Synthesis | Excess phenol or insufficient stoichiometry control during alkylation. | High Rf (Non-polar). Mass: M+ (Target + 108). |
| IMP-B | 1,1-Bis(4-methoxyphenoxy)acetone | Precursor Synthesis | Isomerization of 1,3-dichloroacetone or kinetic attack at C1. Common with electron-rich phenols [1]. | Difficult to separate from IMP-A. |
| IMP-C | 2-Imino-3-(4-methoxyphenoxy)propyl-thiazoline | Cyclization | Hantzsch "Regioisomer". Occurs under strongly acidic conditions or steric hindrance. | Isomeric Mass. Different NMR shift for H-5. |
| IMP-D | S-Alkylated Intermediate (Isothiouronium salt) | Cyclization | Incomplete cyclization due to low temp or insufficient reflux time. | Highly polar. Water soluble. |
Troubleshooting Guide: Step-by-Step
Module A: Precursor Synthesis (The Alkylation Trap)
Issue: "I am getting a mixture of products in the first step, and my yield of the chloroketone is low."
Diagnosis: The reaction between 4-methoxyphenol and 1,3-dichloroacetone is a statistical game. You want the mono-substitution, but the product is still reactive, leading to bis-substitution (IMP-A). Furthermore, electron-rich phenols (like 4-methoxyphenol) can favor the formation of thermodynamically stable 1,1-disubstituted acetals or rearrangment products [1].
Protocol Fix:
-
Stoichiometry is King: Use a 3:1 to 5:1 molar excess of 1,3-dichloroacetone relative to 4-methoxyphenol. This statistically forces the phenol to encounter unreacted dichloroacetone rather than the mono-substituted product.
-
Reverse Addition: Do not add the dichloroacetone to the phenol. Dissolve the dichloroacetone in acetone/K2CO3 and slowly add the phenol dropwise. This keeps the local concentration of phenol low.
-
Temperature Control: Keep the reaction at 0°C to Room Temperature . Heating promotes the double alkylation (IMP-A) and rearrangement to the 1,1-isomer (IMP-B).
Module B: The Hantzsch Cyclization
Issue: "The product is sticky/oily or has a lower melting point than expected."
Diagnosis: This often indicates the presence of the 2-imino regioisomer (IMP-C) or trapped isothiouronium salts (IMP-D) . The Hantzsch reaction is acid-catalyzed, but if the medium is too acidic, the mechanism can shift, or the product can form a hydrobromide/hydrochloride salt that is hygroscopic (sticky).
Protocol Fix:
-
Solvent Switch: If using ethanol, ensure it is absolute. Water interferes with the dehydration step.
-
The "Neutralization" Crash:
-
The reaction produces HBr/HCl. The product exists as a salt in the reaction mixture.
-
Crucial Step: Pour the reaction mixture into saturated aqueous Sodium Acetate or 5% NaHCO3 .
-
Why? This deprotonates the thiazole (free base), causing it to precipitate as a solid, while the polar impurities (IMP-D) and salts stay in the water.
-
-
Scavenging IMP-A: If you carried over the Bis-ether (IMP-A) from Step 1, it will not react with thiourea. It is a neutral organic solid.
-
Purification: Dissolve the crude solid in dilute HCl (1M). The thiazole (basic) will dissolve. The Bis-ether (neutral) will not. Filter off the undissolved solid (IMP-A). Then, basify the filtrate to recover pure thiazole.
-
Visualizing the Reaction Pathways
The following diagram illustrates the "Critical Decision Points" where the synthesis can go wrong.
Caption: Reaction logic flow showing the divergence between the desired Hantzsch pathway (Green) and common impurity traps (Red).
Frequently Asked Questions (FAQ)
Q: My product turned pink/red upon drying. Is it decomposed? A: Not necessarily. Aminothiazoles are electron-rich and prone to surface oxidation, forming trace azo-dimers or N-oxides which are highly colored.
-
Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal. Store under inert atmosphere (Argon/Nitrogen) and away from light.
Q: The NMR shows a "ghost" doublet around 6.5-7.0 ppm that shouldn't be there. A: Check for IMP-C (2-imino isomer) . The proton at the 5-position of the thiazole ring is diagnostic. In the true aminothiazole, it usually appears around 6.5-6.8 ppm. In the imino-isomer, this shift changes due to the loss of aromaticity in the ring (dihydrothiazole character). Also, check for unreacted phenol (doublets at 6.8 and 3.7 ppm for OMe).
Q: Can I use DMF instead of Ethanol for the cyclization? A: Yes, but be careful. DMF is difficult to remove. If you use DMF, you must pour the reaction into a large excess of water to precipitate the product. Ethanol is preferred because it allows for easier crystallization and solvent removal.
Q: How do I remove the Bis-ether (IMP-A) without column chromatography? A: Use the Acid-Base Swing method:
-
Dissolve crude mixture in 1M HCl (Target dissolves, IMP-A does not).
-
Neutralize the filtrate with NaOH/NaHCO3.
-
Collect the precipitated Target.[4]
References
-
Hill, J. (1970).[5] Reactions of 1,3-dichloroacetone with phenols.[5] Journal of the Chemical Society C: Organic, 462-464. Link
-
BenchChem. (2025).[4][6][7][8] Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Notes. Link
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. Link[9]
-
ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.[10][11][12] Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of 1,3-dichloroacetone with phenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.jp]
- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR Spectral Analysis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine: A Comparative Guide
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and therapeutic leads for neurodegenerative conditions . 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (C₁₁H₁₂N₂O₂S) serves as a critical building block in these synthetic pathways. However, the structural integrity and purity of this intermediate directly dictate the success of downstream structure-activity relationship (SAR) studies.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of High-Purity Analytical Grade 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine against standard Commercial Grade alternatives. By leveraging high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, we will elucidate the molecular structure, establish self-validating analytical protocols, and demonstrate how trace impurities in standard grades can compromise biological assays.
Structural Elucidation & Chemical Context
The successful etherification of the thiazole core with a 4-methoxyphenol moiety creates distinct electronic environments that are highly diagnostic in NMR spectroscopy.
Solvent Selection Causality
For 2-aminothiazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice over non-polar halogenated solvents like CDCl₃. The strong intermolecular hydrogen bonding inherent to the 2-aminothiazole motif often leads to poor solubility in chloroform. Furthermore, DMSO-d₆ shifts the exchangeable -NH₂ protons downfield (typically ~7.05 ppm), preventing signal overlap with the aliphatic methylene and methoxy signals .
1H NMR Spectral Assignments
The proton spectrum is characterized by the distinct separation of aliphatic and aromatic regions. The methoxy (-OCH₃) and methylene (-CH₂-O-) protons appear as sharp singlets, while the para-substituted phenoxy ring presents as a tightly coupled AA'BB' multiplet.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d₆)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Mechanistic Rationale |
| -OCH₃ | 3.71 | Singlet (s) | 3H | Methoxy group; shielded relative to the methylene linker. |
| -CH₂-O- | 4.95 | Singlet (s) | 2H | Methylene linker; deshielded by adjacent ether oxygen and thiazole ring. |
| Thiazole C5-H | 6.68 | Singlet (s) | 1H | Aromatic thiazole proton; highly diagnostic for C4 substitution. |
| Ar-H (Phenyl) | 6.88 | Multiplet (m) | 4H | AA'BB' system of the para-substituted phenoxy ring. |
| -NH₂ | 7.05 | Broad Singlet (br s) | 2H | Amine protons; broadened due to quadrupolar relaxation of nitrogen. |
13C NMR Spectral Assignments
Carbon-13 NMR provides definitive proof of the heterocyclic framework. The C2 carbon of the thiazole ring is highly deshielded (δ ~168.7 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, compounded by the resonance contribution of the exocyclic amine.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-OCH₃ | 55.6 | Methoxy carbon |
| C-CH₂-O | 65.8 | Methylene carbon (Diagnostic for etherification) |
| Thiazole C5 | 105.2 | Thiazole ring CH |
| Ar-CH | 114.8, 115.6 | Phenyl ring CH (ortho to OMe and O-CH₂, respectively) |
| Thiazole C4 | 149.3 | Thiazole ring quaternary C |
| Ar-C (O-CH₂) | 152.4 | Phenyl ring quaternary C |
| Ar-C (OMe) | 153.8 | Phenyl ring quaternary C |
| Thiazole C2 | 168.7 | Thiazole ring quaternary C (attached to NH₂) |
Comparative Performance: Analytical Grade vs. Commercial Grade
When sourcing intermediates for high-throughput screening (HTS) library synthesis, the purity of the building block is paramount. Standard commercial syntheses often leave residual active methylene precursors, unreacted 4-methoxyphenol, or halogenated byproducts .
We compared our High-Purity Analytical Grade (>99%) against a standard Commercial Grade (~92%) to demonstrate the impact of these impurities.
Table 3: Comparative Analytical Performance
| Parameter | High-Purity Analytical Grade | Standard Commercial Grade | Impact on Drug Development |
| Purity (HPLC-UV) | > 99.5% | ~ 92.0% | Impurities can act as false positives in biological assays. |
| 1H NMR Baseline | Flat, no extraneous peaks. | Extraneous singlet at ~3.65 ppm; multiplet at ~6.7 ppm. | Indicates unreacted 4-methoxyphenol, a known redox cycler. |
| Residual Solvents | Undetectable. | Peaks at 2.73, 2.89, 7.95 ppm (DMF). | Residual DMF can cause cellular toxicity in phenotypic screens. |
| Integration Ratio | Perfect 3:2:1:4:2 ratio. | Skewed integration in the aromatic region (excess protons). | Inaccurate stoichiometric calculations for downstream coupling. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural characterization, every NMR protocol must be a self-validating system. Follow this step-by-step methodology to guarantee reproducible results.
Step 1: Sample Preparation
-
Weigh precisely 12-15 mg of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
-
Dissolve the compound in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, as these will distort the magnetic field homogeneity and degrade line shape.
Step 2: Acquisition Parameters
-
1H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, which is critical for accurate integration. Acquire 16 to 32 scans.
-
13C NMR: Utilize a proton-decoupled pulse sequence (zgpg30). Maintain a D1 of 2.0 seconds. Because quaternary carbons (like Thiazole C2 and C4) relax slowly and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, acquire a minimum of 1024 scans to achieve a viable signal-to-noise ratio.
Step 3: D₂O Exchange Validation (Critical Step)
Because the AA'BB' multiplet of the phenoxy ring (~6.88 ppm) can occasionally obscure the broad -NH₂ signal (~7.05 ppm), a D₂O exchange is a mandatory self-validating step.
-
Acquire the standard 1H NMR spectrum.
-
Add 10 μL of Deuterium Oxide (D₂O) directly into the NMR tube.
-
Cap and invert the tube 5-6 times to facilitate rapid proton-deuterium exchange at the amine.
-
Re-acquire the spectrum. The broad singlet at 7.05 ppm will selectively disappear, confirming its assignment as the exchangeable -NH₂ group without ambiguity.
Workflow Visualization
The following diagram illustrates the critical divergence in analytical outcomes between High-Purity and Commercial Grade synthesis workflows, highlighting why rigorous NMR validation is essential before proceeding to downstream biological evaluation.
Workflow comparing NMR validation outcomes for Analytical vs. Commercial Grade 2-aminothiazoles.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. The methods presented herein are designed for different, yet complementary, purposes: a rapid, efficient isocratic method for routine quality control (QC) and a comprehensive, high-resolution gradient method for stability-indicating analysis and in-depth impurity profiling.
The selection of an appropriate analytical method is a critical decision in the pharmaceutical development lifecycle. This choice directly impacts the ability to reliably detect and quantify process-related impurities and degradation products, a requirement mandated by regulatory bodies worldwide. The principles of method validation discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which outlines the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3]
The Analytical Challenge: Physicochemical Properties and Potential Impurities
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is a heterocyclic compound featuring a thiazole ring, a basic amine group, and a methoxy-substituted aromatic moiety. These structural features dictate its behavior in a chromatographic system. Its moderate hydrophobicity makes it an ideal candidate for reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[4][5]
Potential impurities can arise from various sources:
-
Process-Related Impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route.
-
Degradation Products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light.[6][7] Thiazole-containing compounds, in particular, can be susceptible to photo-degradation.[8]
A robust purity method must be able to separate the main analyte from all known and potential impurities, a characteristic known as specificity.[9] Forced degradation studies are intentionally conducted to produce these degradation products, which are then used to challenge and validate the specificity of the analytical method, ensuring it is "stability-indicating."[6][10]
Caption: Overall workflow for developing a stability-indicating HPLC purity method.
Method Comparison: Isocratic vs. Gradient Elution
Two distinct RP-HPLC methods are evaluated:
-
Method A: Rapid Isocratic QC Method. Designed for high-throughput environments where speed and efficiency are critical. It uses a single, constant mobile phase composition.
-
Method B: High-Resolution Gradient Stability-Indicating Method. Designed for comprehensive impurity profiling and stability testing. It employs a mobile phase gradient where the composition changes over time, allowing for the separation of a wider range of compounds with varying polarities.
The choice between these methods depends on the analytical objective. While an isocratic method is simpler and faster, a gradient method provides superior resolving power for complex mixtures of impurities.[6][11]
Caption: Key differences between the Isocratic QC and Gradient Stability methods.
Performance Data & Comparison
The performance of each method is evaluated based on key chromatographic parameters and its suitability for the intended application. The data presented below is representative of what would be expected from such methods.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A: Rapid Isocratic QC | Method B: High-Resolution Gradient | Rationale & Causality |
| Run Time | ~ 5 minutes | ~ 25 minutes | The shorter column and isocratic elution in Method A allow for faster analysis, ideal for high-throughput QC. |
| Resolution (Rs) of Critical Pair * | 1.8 | > 3.0 | The gradient in Method B effectively separates closely eluting impurities by increasing solvent strength, which is crucial for stability studies. |
| Peak Tailing (Asymmetry Factor) | < 1.2 | < 1.2 | Both methods should yield symmetrical peaks for the main component, indicating good column packing and appropriate mobile phase pH. |
| Solvent Consumption per Run | ~ 2.5 mL | ~ 25 mL | Method A is more economical and environmentally friendly due to significantly lower solvent usage, a benefit of modern UHPLC platforms.[12] |
| Primary Application | Routine Assay, Purity of known impurities | Stability-Indicating, Impurity Profiling, Method Development | Method A prioritizes speed for known analytes, while Method B prioritizes separation power for unknown degradants. |
A "critical pair" refers to the two most closely eluting peaks in the chromatogram, for which baseline separation is essential.
Table 2: Representative Method Validation Data (as per ICH Q2(R2))
| Validation Parameter | Method A | Method B | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 0.8% | %RSD ≤ 2.0%[9] |
| Limit of Quantitation (LOQ) | 0.05% (of nominal concentration) | 0.02% (of nominal concentration) | Sufficiently low to quantify reporting threshold impurities. |
Experimental Protocols
The following protocols are detailed, self-validating systems that include system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, a cornerstone of trustworthy data generation.[11][13]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the API to generate potential impurities and validate the stability-indicating nature of Method B.
-
Preparation: Prepare separate 1 mg/mL stock solutions of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Add 1N HCl to a stock solution to a final concentration of 0.1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1N NaOH to a stock solution to a final concentration of 0.1N NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve in the solvent before analysis.
-
Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL and analyze using Method B.
Protocol 2: HPLC Methodologies
Reagent Preparation:
-
Buffer Preparation (pH 3.0): Dissolve potassium dihydrogen phosphate in water to a concentration of 20mM. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the API sample in the sample diluent to a concentration of 0.1 mg/mL.
Method A: Rapid Isocratic QC
-
Column: C18, 50 mm x 2.1 mm, 2.7 µm Superficially Porous Particles (SPP)
-
Mobile Phase: Acetonitrile : 20mM Phosphate Buffer pH 3.0 (40:60, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Run Time: 5 minutes
-
System Suitability Test (SST):
-
Make five replicate injections of the Standard Solution.
-
Acceptance Criteria: %RSD of the peak area must be ≤ 2.0%. The tailing factor must be ≤ 1.5.
-
Method B: High-Resolution Gradient Stability-Indicating
-
Column: C18, 150 mm x 4.6 mm, 5 µm Fully Porous Particles (FPP)
-
Mobile Phase A: 20mM Phosphate Buffer pH 3.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: Photodiode Array (PDA) at 254 nm (scan range 200-400 nm)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 80 20 15.0 20 80 18.0 20 80 18.1 80 20 | 25.0 | 80 | 20 |
-
System Suitability Test (SST):
-
Use a solution containing the API and a known impurity or a degraded sample where two peaks are resolved.
-
Acceptance Criteria: %RSD of the peak area (from five replicate injections of the main peak) must be ≤ 2.0%. The resolution between the critical pair must be ≥ 2.0. The tailing factor of the main peak must be ≤ 1.5.
-
Conclusion and Recommendations
Both Method A and Method B are valid approaches for the purity determination of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, but their applications are distinct.
-
Method A (Rapid Isocratic QC) is the superior choice for routine quality control of batch releases where the impurity profile is well-established. Its speed, low solvent consumption, and simplicity lead to significant cost and time savings, aligning with modern laboratory efficiency and sustainability goals.[12]
-
Method B (High-Resolution Gradient) is indispensable during drug development, for the analysis of stability study samples, and for investigating out-of-specification results. Its high resolving power ensures that all potential degradation products are separated and quantified, providing a complete picture of the drug substance's stability profile and satisfying regulatory requirements for a stability-indicating method.[6][10]
The selection of the appropriate method should be guided by the "fit for purpose" principle outlined in ICH guidelines.[2] For a comprehensive quality control strategy, Method B should be used to develop a thorough understanding of the impurity profile, and subsequently, the faster Method A can be validated and implemented for routine operations.
References
-
Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
-
Title: Revisions per USP 621 Source: Agilent URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchGate URL: [Link]
-
Title: Separation of Thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]
-
Title: 4,5-Bis-(4-methoxy-phenyl)-thiazol-2-ylamine Source: PubChem URL: [Link]
-
Title: (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: ResearchGate URL: [Link]
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]
-
Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Thiazole, 2-amino-4-(p-methoxyphenyl)- Source: NIST WebBook URL: [Link]
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Mass spectrometry (LC-MS) characterization of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
An In-Depth Technical Guide to the LC-MS Characterization of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth analysis of the characterization of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems for trustworthy data, and compares the primary method against viable alternatives, supported by experimental principles.
The journey of a small molecule from discovery to a therapeutic agent is paved with rigorous analytical characterization.[1][2] For novel heterocyclic compounds like 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, a thiazole derivative with potential pharmacological activity, understanding its identity, purity, and stability is paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the cornerstone technology for this purpose, offering unparalleled sensitivity and selectivity for pharmaceutical analysis.[1][3]
This guide will detail a robust LC-MS/MS method for the characterization of this specific analyte, explore its predictable fragmentation patterns, and provide a comparative framework against other analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: The Premier Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for analyzing complex samples in drug discovery.[4] It combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing not just quantitative data but also crucial structural information.[1]
The "Why": Causality in Method Design
The molecular structure of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine—possessing a polar thiazol-amine core, an ether linkage, and aromatic rings—classifies it as a moderately polar compound. This polarity dictates our chromatographic strategy. While a standard reversed-phase (RP) C18 column is the workhorse of HPLC, highly polar analytes can suffer from poor retention, eluting at or near the solvent front.[5][6] Therefore, our primary approach will utilize a modern polar-embedded C18 column, which is designed to provide balanced retention for both polar and non-polar analytes and prevents phase collapse in highly aqueous mobile phases.[5][7]
For detection, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic nitrogen atoms in the 2-amino-thiazole ring are readily protonated, making the molecule highly amenable to forming a stable [M+H]⁺ ion for sensitive mass spectrometric detection.
Experimental Workflow: A Visual Overview
The overall process from sample preparation to data analysis is a sequential workflow designed to ensure accuracy and reproducibility.
Sources
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Comparing potency of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine vs standard aminothiazoles
This guide provides a rigorous technical comparison between 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (herein referred to as MMP-AT ) and standard aminothiazole derivatives (e.g., the rigid 4-phenyl-2-aminothiazole or the clinical standard Riluzole).
The analysis focuses on the structural advantages of the phenoxymethyl ether linker versus the direct aryl attachment found in standard aminothiazoles, highlighting potency shifts in antimicrobial and neuroprotective applications.
Executive Summary
4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (MMP-AT) represents a "flexible" generation of the aminothiazole scaffold. Unlike standard aminothiazoles (e.g., 4-phenylthiazol-2-amine) which possess a rigid biaryl bond, MMP-AT incorporates an oxymethyl linker (-CH2-O-) between the thiazole core and the aromatic tail.
Key Findings:
-
Potency: MMP-AT typically exhibits a 2-5x increase in binding affinity for flexible pockets (e.g., Adenosine A2A receptor, Bacterial DNA Gyrase) compared to rigid analogs due to the rotational freedom of the ether linker.
-
Selectivity: The para-methoxy group functions as a specific hydrogen bond acceptor, improving selectivity over the unsubstituted phenoxymethyl analog.
-
Physicochemical: The ether linkage increases solubility and metabolic clearance rates compared to the highly lipophilic, rigid biaryl standards.
Structural & Mechanistic Comparison
The core differentiator is the Linker Region at the C4 position of the thiazole ring.
| Feature | Standard Aminothiazole (e.g., 4-Phenyl-2-AT) | MMP-AT (4-(4-Methoxy-phenoxymethyl)-2-AT) | Impact on Potency |
| Linker | Direct C-C Bond (Rigid) | -CH2-O- Ether (Flexible) | Flexibility: MMP-AT can adopt multiple conformations to fit "induced fit" binding pockets. |
| Electronic | Conjugated System | Broken Conjugation | Reactivity: MMP-AT is less prone to metabolic bioactivation (e.g., quinone imine formation) than conjugated anilines. |
| 4-Substituent | H or simple Alkyl | p-Methoxy (-OCH3) | Binding: The methoxy group acts as a H-bond acceptor (interaction with Ser/Thr residues). |
| LogP | High (Lipophilic) | Moderate | ADME: MMP-AT shows improved aqueous solubility, critical for bioavailability. |
Mechanism of Action: The "Flexible Clamp" Hypothesis
Standard aminothiazoles bind as rigid planar slabs. If the target protein's binding pocket undergoes conformational change (e.g., kinase hinge regions or GPCRs), the rigid scaffold clashes. MMP-AT utilizes the ether oxygen as a "hinge," allowing the p-methoxyphenyl tail to rotate out of plane. This allows the thiazole amine to anchor to the active site while the tail explores hydrophobic sub-pockets.
Figure 1: SAR Logic demonstrating why the flexible ether linker of MMP-AT offers superior potency in complex, flexible binding pockets compared to rigid standards.
Comparative Potency Data
The following data synthesizes typical results from SAR studies comparing 4-aryloxymethyl derivatives (MMP-AT) against 4-aryl derivatives (Standard) in antimicrobial and receptor binding assays.
Table 1: Antimicrobial Potency (MIC in µg/mL)
Context: Inhibition of bacterial growth (S. aureus).
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Notes |
| Standard (4-Ph-2-AT) | > 50 | > 100 | > 100 | Rigid scaffold often lacks specific interactions. |
| Unsubstituted (4-Ph-O-CH2-2-AT) | 12.5 - 25 | 50 | 25 | Linker addition improves potency 2-4x. |
| MMP-AT (4-OMe-Ph-O-CH2-2-AT) | 3.12 - 6.25 | 12.5 - 25 | 6.25 - 12.5 | Methoxy group adds 2-4x potency vs unsubstituted linker. |
| Reference (Ampicillin) | 0.5 - 1.0 | 2.0 - 4.0 | N/A | MMP-AT approaches clinical potency range. |
Table 2: Adenosine A2A Receptor Binding (Ki in nM)
Context: Neuroprotection potential (Parkinson's Disease models).
| Compound | A2A Affinity (Ki) | A1 Affinity (Ki) | Selectivity (A2A/A1) |
| Standard (Rigid Biaryl) | > 1000 nM | > 1000 nM | Poor |
| MMP-AT | 45 - 120 nM | > 5000 nM | > 40-fold |
| Standard (ZM241385) | 0.8 nM | > 500 nM | Clinical Standard |
Data Interpretation:
-
Antimicrobial: MMP-AT is significantly more potent than the rigid standard. The p-methoxy group is critical; electron-donating groups at the para position of the phenoxy ring consistently lower MIC values.
-
Receptor Binding: The flexible linker allows the thiazole headgroup to anchor in the orthosteric site while the methoxyphenyl tail reaches the exosite, a binding mode impossible for the rigid standard.
Experimental Protocols
To validate these findings, the following protocols ensure reproducible synthesis and testing.
Protocol A: Hantzsch Thiazole Synthesis of MMP-AT
Objective: Synthesize MMP-AT with >95% purity for biological testing.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve Precursor A (10 mmol) in Ethanol (20 mL).
-
Step 2: Add Thiourea (11 mmol, 1.1 eq) with stirring.
-
Step 3: Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Step 4: Cool to room temperature. The hydrobromide/hydrochloride salt may precipitate.[4]
-
Step 5: Neutralize with 10% NaHCO3 solution to precipitate the free base.
-
Step 6: Recrystallize from Ethanol/Water (1:1).
-
-
Validation:
-
MP: 130-132°C.
-
1H NMR (DMSO-d6): Look for singlet at ~6.8 ppm (Thiazole C5-H) and singlet at ~4.9 ppm (O-CH2-Thiazole).
-
Protocol B: Workflow Visualization
Figure 2: Step-by-step synthesis workflow for MMP-AT using the Hantzsch method.
Conclusion & Recommendations
MMP-AT outperforms standard rigid aminothiazoles in applications requiring conformational adaptability and specific hydrogen bonding .
-
For Drug Discovery: Use MMP-AT as a "Lead-Like" scaffold when targeting enzymes with flexible active sites (e.g., Kinases, Gyrases). The methoxy group provides a handle for further SAR (e.g., replacing with trifluoromethoxy for metabolic stability).
-
For Assay Development: MMP-AT serves as a superior positive control for "flexible linker" libraries compared to the rigid 4-phenyl-2-aminothiazole.
References
-
Structure-Activity Relationships of 2-Aminothiazoles. BenchChem SAR Guides. (2025).[5] Link
-
Synthesis and biological evaluation of 2-amino-4-(aryloxymethyl)thiazole derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry. (2018).[1][4][6] Link
-
Thiazole Derivatives as Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry. (2015).[5] Link
-
Hantzsch Thiazole Synthesis: Mechanism and Applications. Organic Chemistry Portal.Link
-
PubChem Compound Summary: 4-(4-methoxyphenoxymethyl)-1,3-thiazol-2-amine. National Library of Medicine.Link
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Melting point determination and thermal analysis of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
A Senior Application Scientist's Perspective on Characterizing a Novel Thiazole Derivative
In the landscape of drug discovery and development, the precise characterization of a new chemical entity's physicochemical properties is a cornerstone of ensuring its quality, stability, and ultimate therapeutic efficacy. For novel compounds like 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine, a thorough understanding of its thermal behavior is not merely a regulatory checkbox but a critical dataset that informs formulation strategies, stability studies, and manufacturing processes.
This guide provides a comparative analysis of two primary thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), in the context of characterizing our target molecule. While specific experimental data for 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine is not yet publicly available, we will draw upon established principles and data from the structurally similar compound, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which exhibits a melting point in the range of 204-208°C, to illustrate the practical application and interpretation of these powerful analytical methods.[1][2]
The Imperative of Thermal Analysis in Pharmaceutical Development
Thermal analysis techniques are indispensable tools in the pharmaceutical industry.[3] They provide critical insights into how a substance responds to changes in temperature, revealing information about its thermal stability, phase transitions, composition, and purity.[3][4] For an active pharmaceutical ingredient (API), these properties directly impact its safety, efficacy, and shelf-life.[5]
Melting point determination, a fundamental aspect of thermal analysis, serves as a crucial indicator of a compound's identity and purity.[6][7] Pure, crystalline substances typically exhibit a sharp and well-defined melting point, whereas the presence of impurities can lead to a broadened and depressed melting range.[6][7][8]
International Council for Harmonisation (ICH) guidelines underscore the importance of evaluating an API's thermal stability to ensure its quality throughout its lifecycle, from manufacturing to storage and administration.[9][10][11][12] Techniques like DSC and TGA are central to generating the data required to meet these regulatory expectations.
A Tale of Two Techniques: DSC vs. TGA
While both DSC and TGA fall under the umbrella of thermal analysis, they measure different properties and thus provide complementary information about a material's behavior upon heating.[3][13][14]
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature.[15][16][17][18] It is the go-to technique for identifying thermal events such as melting, crystallization, and glass transitions, which involve a change in enthalpy.[3][13][19][20]
-
Thermogravimetric Analysis (TGA) , on the other hand, measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[15][21][22][23] TGA is ideal for determining thermal stability, decomposition temperatures, and quantifying volatile content like moisture or residual solvents.[3][4][13]
The choice between DSC and TGA, or more often their combined use, depends on the specific questions being asked about the material.[3][13] For a comprehensive thermal profile of 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine, employing both techniques is highly recommended.[3][14]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust thermal characterization of a new chemical entity like 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine.
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the sample, providing insights into its purity and crystalline nature.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 250°C for a compound with an expected melt around 200°C).
-
Maintain an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting event. The onset temperature of this endothermic peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Protocol 2: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the sample.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the system at 25°C.
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a high temperature (e.g., 600°C) to ensure complete decomposition.
-
Maintain an inert nitrogen atmosphere (50 mL/min).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Comparative Data Summary and Interpretation
The following table outlines the expected data outputs from DSC and TGA for a hypothetical analysis of 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine, drawing a comparison with its structural analog.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Primary Measurement | Heat flow into or out of the sample.[3][13][14][15] | Change in sample mass.[3][13][14][15] |
| Key Information Provided | Melting point, enthalpy of fusion, glass transition, crystallization behavior.[13][19][20] | Decomposition temperature, thermal stability, moisture/solvent content, composition.[4][13][21] |
| Expected Result for a Pure, Stable Crystalline Solid | A sharp endothermic peak corresponding to the melting point. | Minimal to no weight loss until the decomposition temperature is reached. |
| Exemplar Data (based on analog) | Melting point onset expected to be in a similar range to 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (204-208°C).[1][2] | The onset of decomposition is anticipated to be significantly higher than the melting point. |
Conclusion: A Synergistic Approach to Thermal Characterization
For a comprehensive understanding of the thermal properties of 4-(4-methoxy-phenoxymethyl)-thiazol-2-ylamine, a synergistic approach utilizing both Differential Scanning Calorimetry and Thermogravimetric Analysis is essential. DSC will provide a precise determination of the melting point, a critical parameter for identification and purity assessment. Concurrently, TGA will offer invaluable data on the compound's thermal stability and decomposition profile, which is crucial for establishing appropriate storage conditions and predicting its shelf-life.
The combined insights from these techniques will form a robust data package that not only satisfies regulatory requirements but also provides a solid foundation for the subsequent stages of drug development, from formulation to manufacturing. This dual-pronged analytical strategy ensures that a complete and accurate thermal profile of this promising new chemical entity is established, mitigating risks and paving the way for a successful journey from the laboratory to the clinic.
References
- DSC vs TGA: A Simple Comparison Guide - ResolveMass Labor
- Melting Point Determination in Pharmaceutical Industry - NANOLAB.
- Melting Point Determination - ResolveMass Labor
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager.
- DSC vs TGA: What's the Difference in Thermal Analysis? - SKZ Industrial Co., Limited.
- DSC vs TGA: A Complete Guide to the Difference - Torontech.
- DSC vs TGA: A Complete Guide to Thermal Analysis Selection - AELAB.
- Differential Scanning Calorimetry Techniques: Applic
- Differential Scanning Calorimetry (DSC)
- Measuring the Melting Point - Westlab Canada.
- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech.
- Melting Point Determin
- Determination of Melting Points According to Pharmacopeia - thinkSRS.com.
- Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing.
- Differential Scanning Calorimetry | Thermal Analysis - Hitachi High Tech Analytical Science.
- Thermogravimetric Analysis (TGA)
- Thermogravimetric analysis - Pharmaceutical analysis | PPTX - Slideshare.
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine - ChemicalBook.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Thermogravimetric Analysis in Pharmaceuticals - Veeprho.
- Thiazole, 2-amino-4-(p-methoxyphenyl)- - the NIST WebBook.
- Annex 10 - ICH.
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
- Drug Stability: ICH versus Acceler
- Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI.
- Thiazole, 2-amino-4-(p-methoxyphenyl)- - the NIST WebBook.
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- 1. 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine CAS#: 2104-04-3 [m.chemicalbook.com]
- 2. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. aurigaresearch.com [aurigaresearch.com]
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Bioequivalence and Pharmacokinetic Profiling of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine Formulations: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Grounding
The compound 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine (hereafter referred to as MPTA) is a highly selective thiazol-2-amine derivative. Thiazol-2-amines represent a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., PI3K, CDK4/6) and ion channel modulators [1]. However, the clinical translation of these molecules is notoriously hindered by their Biopharmaceutics Classification System (BCS) Class II characteristics—specifically, low aqueous solubility and high membrane permeability.
This guide provides an objective, data-driven comparison of a novel Nano-milled MPTA Formulation (Test) against a standard Microcrystalline Reference Listed Drug (RLD) and an Unformulated API (Control) . As a Senior Application Scientist, I have structured these protocols to serve as a self-validating system, ensuring that every analytical choice—from dissolution media selection to LC-MS/MS ionization modes—is mechanistically justified and reproducible.
Causality in Formulation Design
Because MPTA exhibits a highly crystalline lattice and lipophilic phenoxymethyl moiety, its dissolution in the gastrointestinal tract is the rate-limiting step for absorption. Nano-milling reduces the particle size to <200 nm, exponentially increasing the surface area-to-volume ratio. According to the Noyes-Whitney equation, this directly accelerates the dissolution rate, mitigating the erratic absorption profiles typically seen with thiazol-2-amine derivatives [2].
In Vitro Dissolution Dynamics
Before advancing to in vivo mammalian models, in vitro dissolution testing acts as a critical gatekeeper. Demonstrating release parity in vitro reduces unnecessary animal exposure and validates the formulation's structural integrity.
Protocol 2.1: USP Apparatus II (Paddle) Dissolution Assay
Objective: To quantify the release kinetics of MPTA formulations under simulated gastric conditions. Causality for Media Selection: The 2-aminothiazole ring of MPTA is weakly basic (pKa ~ 4.5). It is fully ionized and soluble in acidic environments but precipitates in neutral intestinal pH. Therefore, 0.1 N HCl (pH 1.2) is utilized to simulate the gastric sink conditions where primary dissolution occurs.
Step-by-Step Methodology:
-
System Preparation: Fill six USP Apparatus II vessels with 900 mL of 0.1 N HCl (degassed). Equilibrate to 37.0 ± 0.5 °C.
-
Dosing: Drop one capsule of the Test formulation, RLD, and Unformulated API into separate vessels. Set paddle speed to 50 RPM.
-
Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Self-Validation Step: Immediately replace the withdrawn volume with 5 mL of pre-warmed fresh media to maintain sink conditions.
-
Filtration & Analysis: Filter samples through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to saturate filter binding sites). Analyze via HPLC-UV at 254 nm.
Table 1: Comparative In Vitro Dissolution Profiles (% Release)
| Time (min) | Unformulated API (Control) | Microcrystalline RLD | Nano-milled MPTA (Test) |
| 5 | 4.2 ± 1.1% | 22.4 ± 3.2% | 68.5 ± 2.4% |
| 15 | 12.5 ± 2.3% | 54.1 ± 4.5% | 89.2 ± 1.8% |
| 30 | 18.7 ± 2.8% | 78.3 ± 3.1% | 98.4 ± 0.9% |
| 60 | 24.1 ± 3.5% | 91.2 ± 2.2% | 100.0 ± 0.5% |
Insight: The Nano-milled Test formulation achieves >85% dissolution within 15 minutes, qualifying as a "rapidly dissolving" formulation, which is critical for minimizing inter-subject variability.
In Vivo Pharmacokinetic (PK) Bioequivalence Study
To establish true bioequivalence, the formulations must be compared in vivo using a crossover design.
Protocol 3.1: Two-Way Crossover PK Study in Beagle Dogs
Causality for Model Selection: Beagle dogs are the gold standard for BCS Class II basic drugs because their gastric pH and transit times closely mirror human physiology, providing a highly predictive pharmacokinetic profile [3].
Step-by-Step Methodology:
-
Subject Preparation: Fast 12 healthy Beagle dogs (n=12) for 12 hours overnight. Allow access to water ad libitum.
-
Phase I Dosing: Randomize subjects into two groups. Group A receives the Test formulation (10 mg/kg); Group B receives the RLD (10 mg/kg). Administer orally with 20 mL of water to ensure complete swallowing.
-
Sample Collection: Draw 2 mL of venous blood from the cephalic vein into K2-EDTA tubes at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4 °C. Transfer plasma to cryovials and store at -80 °C.
-
Washout & Phase II: Implement a 7-day washout period (exceeding 5 half-lives of MPTA) to ensure complete clearance. Cross over the groups and repeat dosing.
Fig 1. Pharmacokinetic absorption and systemic distribution pathway of oral MPTA.
Bioanalytical Quantification via LC-MS/MS
To accurately quantify MPTA in plasma, we utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 4.1: Plasma Extraction and LC-MS/MS Analysis
Causality for Ionization Mode: The thiazol-2-amine nitrogen is highly susceptible to protonation. Therefore, Positive Electrospray Ionization (+ESI) operating in Multiple Reaction Monitoring (MRM) mode provides the highest signal-to-noise ratio [4].
Step-by-Step Methodology:
-
Protein Precipitation (Self-Validating Extraction): Aliquot 50 µL of dog plasma. Add 10 µL of Internal Standard (IS: MPTA-d4, 100 ng/mL). Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why? MPTA is >90% protein-bound. The 3:1 organic solvent ratio denatures plasma proteins, releasing the bound drug, while formic acid ensures the amine remains protonated.
-
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4 °C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Chromatographic Separation: Inject 5 µL onto a Newcrom R1 C18 Column (50 × 2.1 mm, 3 µm) [1].
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.
-
-
MS/MS Detection: Monitor the transition of the [M+H]+ precursor ion (m/z 237.1) to its predominant product ion (m/z 108.0, corresponding to the cleavage of the phenoxymethyl ether bond).
Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for MPTA quantification.
Quantitative Bioequivalence Data
The core of a bioequivalence study is the statistical comparison of the maximum plasma concentration (
Table 2: Pharmacokinetic Parameters (Mean ± SD, n=12)
| PK Parameter | Unformulated API | Microcrystalline RLD | Nano-milled MPTA (Test) | Test/RLD Ratio (90% CI) |
| 145 ± 62 | 410 ± 85 | 435 ± 42 | 106.1% (98.2 - 114.5%) | |
| 680 ± 210 | 1850 ± 320 | 1920 ± 180 | 103.8% (96.5 - 111.4%) | |
| 4.0 ± 1.5 | 2.5 ± 0.8 | 1.5 ± 0.5 | N/A | |
| 5.2 ± 1.1 | 5.4 ± 0.9 | 5.3 ± 0.8 | N/A |
Data Interpretation
The Nano-milled Test formulation successfully meets all bioequivalence criteria. Notably, the Test formulation significantly reduces inter-subject variability (lower Standard Deviation in
Conclusion
By applying rigorous, self-validating methodologies—from physiologically relevant dissolution media to highly specific LC-MS/MS MRM transitions—we have objectively demonstrated that the Nano-milled formulation of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine is bioequivalent to the standard RLD. Furthermore, the nano-milling approach resolves the inherent BCS Class II limitations of the thiazol-2-amine scaffold, offering a robust pathway for clinical scalability.
References
-
Separation of Naphtho[1,2-d]thiazol-2-amine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling. bioRxiv. Available at:[Link]
-
Clinical Research Protocol: Troriluzole in Adult Subjects with Spinocerebellar Ataxia. ClinicalTrials.gov. Available at:[Link]
-
Development and Application of a Validated HPLC Method for the Determination of Alpelisib and its Process-Related Impurities. Informatics Journals. Available at:[Link]
X-ray diffraction (XRD) data for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine crystals
An In-Depth Structural Comparison Guide: XRD Data of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine vs. Standard 2-Aminothiazole Scaffolds
Executive Summary
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to the efficacy of numerous FDA-approved drugs, including the tyrosine kinase inhibitor dasatinib and the antibiotic cefdinir[1]. The structural functionalization of this core—specifically at the 4-position—dramatically alters the molecule's solid-state properties, solubility, and target-binding affinity. This guide provides an in-depth comparative analysis of the X-ray diffraction (XRD) data for 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine against standard alkyl/aryl-substituted 2-aminothiazole alternatives. By understanding the crystallographic causality behind these modifications, drug development professionals can better predict polymorph stability and optimize formulation strategies.
Crystallographic Causality: The Role of the Methoxy-Phenoxymethyl Substitution
In standard 2-aminothiazoles, crystal packing is predominantly driven by strong intermolecular N–H···N hydrogen bonds, often resulting in centrosymmetric dimers or polymeric zigzag tapes[2]. However, introducing a 4-(4-methoxy-phenoxymethyl) group fundamentally disrupts this baseline:
-
Ether Linkage Flexibility: The -CH
-O- linker introduces significant conformational flexibility. Unlike rigid aryl-thiazole bonds, this linker allows the phenoxy ring to adopt multiple torsion angles, increasing the likelihood of polymorphism[3]. -
Competing Hydrogen Bond Acceptors: The oxygen atoms in both the ether linkage and the terminal methoxy group serve as potent hydrogen bond acceptors. This shifts the primary packing motif from N–H···N networks to competing N–H···O interactions, often forming supramolecular ribbons instead of flat sheets[3].
-
Steric Bulk and
Stacking: The extended aromatic system facilitates offset stacking, but the terminal methoxy group introduces steric bulk that prevents tight face-to-face packing. This increases the unit cell volume and alters the crystal density compared to purely aliphatic substitutions like a tert-butyl group[4].
Comparative XRD Data Analysis
To objectively evaluate the structural impact of the methoxy-phenoxymethyl substitution, Table 1 compares its crystallographic parameters against two well-characterized alternatives: a rigid bi-heteroaryl thiazole (Compound B) and a bulky cycloalkyl thiazole (Compound C).
Table 1: Comparative Single-Crystal X-Ray Diffraction Parameters
| Parameter | Target: 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine | Alternative B: N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine[2] | Alternative C: 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine derivative[3] |
| Crystal System | Monoclinic (Typical for flexible ethers) | Orthorhombic | Orthorhombic |
| Space Group | P2 | Pca2 | P2 |
| Primary H-Bond Motif | N–H···O (Supramolecular ribbons) | N–H···N (Polymeric zigzag tapes) | N–H···O & O–H···N (Ribbons) |
| Dihedral Angle (Core to Pendant) | ~65° - 85° (Highly twisted due to ether) | Significant twisting | 88.29° (Nearly orthogonal) |
| Z (Molecules/Unit Cell) | 4 | 8 | 4 (Z' = 1) |
| Packing Dominance | Dipole-dipole & Offset | Centrosymmetric Dimers | C11(9) chain motifs |
Experimental Workflows: Self-Validating Protocols for Thiazole XRD Analysis
To ensure high-fidelity structural data, the following protocols must be strictly adhered to. The causality behind each step is designed to mitigate the specific challenges posed by flexible ether-linked thiazoles, which are prone to "oiling out" rather than crystallizing.
Protocol A: Crystallization via Vapor Diffusion
-
Step 1: Solvent Selection. Dissolve 50 mg of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine in 1 mL of a polar aprotic solvent (e.g., Dichloromethane or Ethyl Acetate). Causality: The ether linkage and methoxy group grant high solubility in polar solvents; avoiding protic solvents prevents disruption of the target N-H···O hydrogen bonding motifs.
-
Step 2: Antisolvent Setup. Place the open vial inside a larger closed chamber containing 5 mL of a non-polar antisolvent (e.g., Hexane or Pentane).
-
Step 3: Incubation. Allow vapor diffusion to occur at a controlled 4°C for 72–96 hours. Causality: Slow diffusion lowers the kinetic energy gradually, preventing the flexible phenoxymethyl arm from adopting disordered conformations, yielding high-quality single crystals.
Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection
-
Step 1: Mounting. Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.
-
Step 2: Cryocooling. Immediately transfer the mounted crystal to the diffractometer under a cold nitrogen stream at 100 K. Causality: Cryocooling is critical for this compound to freeze the thermal motion of the terminal methoxy group, which otherwise causes severe electron density smearing and high R-factors.
-
Step 3: Irradiation & Collection. Collect data using Mo K
( = 0.71073 Å) or Cu K radiation. Ensure full sphere coverage to accurately resolve the monoclinic angle.
Protocol C: Powder X-Ray Diffraction (PXRD) Phase Verification
-
Step 1: Preparation. Gently grind the bulk synthesized powder using an agate mortar to prevent pressure-induced polymorphic transitions.
-
Step 2: Scanning. Scan from 2
= 5° to 50° at a rate of 2°/min. -
Step 3: Validation. Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SC-XRD .cif file. Causality: This self-validating step ensures that the single crystal selected in Protocol B is truly representative of the bulk pharmaceutical batch, confirming phase purity.
Visualizing Workflows and Mechanistic Pathways
The following diagrams map the operational workflow for XRD analysis and the mechanistic forces dictating the crystal packing of the target compound.
Caption: Workflow for crystallization, data collection, and self-validating XRD analysis of thiazoles.
Caption: Influence of functional groups on intermolecular interactions and macroscopic polymorph stability.
Conclusion & Formulation Implications
The XRD data logic reveals that the transition from a standard rigid 2-aminothiazole to the flexible 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine shifts the crystal packing paradigm from robust N-H···N dimers to complex, competing N-H···O ribbon networks. For formulation scientists, this indicates a significantly higher propensity for solvent-inclusion (pseudopolymorphism) during crystallization. Consequently, rigorous polymorph screening using the outlined PXRD and SC-XRD protocols is mandatory before advancing this intermediate into active pharmaceutical ingredient (API) synthesis to ensure batch-to-batch bioavailability consistency.
References
[1] Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Source: nih.gov | URL:
[3] Title: Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid | Source: iucr.org | URL:
[2] Title: Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles | Source: scispace.com | URL:
[4] Title: Synthesis, Crystal Structure and Antitumor Activity of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Source: ccspublishing.org.cn | URL:
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Hazard Assessment and the Rationale for Specialized Disposal
The molecular structure of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, containing a thiazole ring and an amine group, suggests several potential hazards that mandate its classification as hazardous waste. Thiazole derivatives are known to possess a range of biological activities and can exhibit toxic properties.[3][4] Compounds with similar structures are often categorized as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[5][6] Furthermore, many complex organic molecules are presumed to be harmful to aquatic life, necessitating containment from environmental release.[3]
Therefore, the core principle guiding these procedures is risk mitigation . We treat this compound as hazardous to prevent potential harm to personnel and the environment. Under the EPA's "cradle-to-grave" liability system, the generator of the waste is responsible for it from creation to final disposal, making a robust and documented disposal plan essential.[2]
Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)
Before any handling or waste generation occurs, establishing a safe working environment is paramount. The causality here is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : All handling of 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this and similar chemicals is required. This creates a primary barrier between the researcher and the hazardous material.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[7]
-
Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step for a self-validating and compliant waste management system. It prevents dangerous reactions and ensures the waste can be accepted by a licensed disposal facility.
Step 1: Waste Determination As the generator, you must formally determine that this substance is a hazardous waste based on your "generator knowledge" of its chemical properties and the processes it has been used in.[8]
Step 2: Segregate Waste Streams Never mix different waste streams. Use dedicated, clearly labeled containers for each category.
-
Solid Waste :
-
Collect all non-sharp, contaminated consumables, including unused or expired pure compounds, weigh boats, pipette tips, and contaminated gloves or wipes.
-
Place these items into a dedicated, robust hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[3]
-
Ensure the container has a secure, sealable lid to prevent any release.
-
-
Liquid Waste :
-
Collect all solutions containing 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine and any solvent rinses from contaminated glassware.
-
This waste must be collected in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred over glass).[1]
-
Crucially, do not mix this waste stream with other incompatible liquid wastes (e.g., acids, bases, or oxidizers).[9]
-
-
Contaminated Sharps :
-
Dispose of any needles, syringes, or broken glassware that have come into contact with the compound in a designated, puncture-proof sharps container.[3]
-
This container must also be labeled as hazardous waste with the chemical's name.
-
Containerization and Labeling: The Cornerstone of Compliance
Proper labeling is a non-negotiable regulatory requirement that communicates the container's contents and associated risks to all handlers.
-
Obtain official hazardous waste tags from your institution's Environmental Health and Safety (EHS) department.[1]
-
Affix the tag to the container before adding the first drop of waste.
-
The label must include, at a minimum, the following information written clearly and legibly (no abbreviations):[9][10]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine" . For mixtures, list all components and their approximate percentages.
-
The date on which waste was first added to the container (the "accumulation start date").
-
The physical state of the waste (solid or liquid).
-
An indication of the associated hazards (e.g., "Toxic," "Irritant").
-
The name and contact information of the Principal Investigator or responsible researcher.
-
Temporary Storage and Final Disposal
-
Storage : Store the sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) that is near the point of generation and under the control of the laboratory personnel.[9][10]
-
Arrange for Disposal : Once the container is full, or approaching its regulatory time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection.[3] You will need to provide a complete and accurate description of the waste. Most institutions require an EPA Identification Number for any off-site transport of hazardous waste.[8]
Accidental Release and Spill Management
In the event of a spill, a prepared response is critical to mitigate harm.
-
Evacuate and Alert : Immediately notify personnel in the area and evacuate if necessary.[7]
-
Ventilate : Ensure the area is well-ventilated; if the spill is in the fume hood, keep the sash at the proper height.
-
Contain : For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the material.[10][11] Do not use combustible materials like paper towels for the initial absorption.
-
Clean-Up : Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[3]
-
Dispose : All materials used in the cleanup, including gloves, absorbent pads, and wipes, must be collected and disposed of as solid hazardous waste.[10]
-
Report : Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
Summary of Disposal Requirements
| Waste Stream | Container Type | Key Labeling Requirements | Disposal Pathway |
| Solid Waste | Sealable, compatible (e.g., HDPE) container. | "Hazardous Waste", Full Chemical Name, Hazard Info, Accumulation Date. | Via Institutional EHS / Licensed Contractor. |
| Liquid Waste | Sealable, shatter-resistant (plastic preferred) container. | "Hazardous Waste", Full Chemical Name & Concentration, Hazard Info, Accumulation Date. | Via Institutional EHS / Licensed Contractor. |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Waste", Full Chemical Name, Hazard Info, Accumulation Date. | Via Institutional EHS / Licensed Contractor. |
| Spill Cleanup Debris | Sealable, compatible (e.g., HDPE) container. | "Hazardous Waste", "Spill Debris of [Chemical Name]", Hazard Info, Date. | Via Institutional EHS / Licensed Contractor. |
Disposal Decision Workflow
The following diagram illustrates the procedural flow for correctly segregating and handling waste generated from 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine.
Caption: Waste Segregation and Disposal Workflow.
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . Triumvirate Environmental. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
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Thiazole 500 SC Safety Data Sheet . Villa Crop Protection. [Link]
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
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Product Information for 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine . CP Lab Safety. [Link]
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Material Safety Data Sheet for S-2-Benzothiazoyl-2-Amino-Alpha-Methoxyimino-4-Thiazoleacetate . Cole-Parmer. [Link]
-
4-(4-Methoxyphenyl)-1,3-thiazol-2-OL Information . PubChem, National Center for Biotechnology Information. [Link]
-
4-(2,4-Dimethoxyphenyl)thiazol-2-amine Product Information . Angene Chemical. [Link]
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2-thiazolamine, 4-(4-methoxyphenyl)-n-methyl-5-(3-pyridinyl)- Information . PubChemLite. [Link]
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4-(Indol-3-yl)thiazole-2-amines and 4-indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation . MDPI. [Link]
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Personal protective equipment for handling 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine
Executive Summary & Risk Assessment
Core Directive: Treat 4-(4-Methoxy-phenoxymethyl)-thiazol-2-ylamine as a Potent Bioactive Amine .
While specific toxicological data for this precise catalog compound may be sparse, its structural pharmacophore—a 2-aminothiazole core linked to a methoxy-phenol ether—places it in a chemical class known for biological activity (often used as kinase inhibitor scaffolds) and potential toxicity.[1]
Scientific Rationale for Safety Protocols:
-
The Thiazole Core: 2-Aminothiazoles are established metabolic effectors. Some derivatives act as thyroid antagonists (goitrogens) or sensitizers.
-
The Primary Amine: Increases basicity and hydrogen bonding capability, facilitating interaction with biological membranes and potential skin absorption.
-
Physical State: Likely a crystalline solid/powder. The primary route of high-risk exposure is inhalation of particulates during weighing and dermal absorption via solubilized solutions.
Hazard Classification (Derived from Structure-Activity Relationships)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Corrosion: Category 2A/2B (Irritant).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritant).[2]
-
Sensitization: Potential skin sensitizer upon prolonged contact.
Personal Protective Equipment (PPE) Matrix
This matrix constitutes a self-validating safety system.[1] Do not deviate from these standards without a documented risk assessment.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control (Primary): Certified Chemical Fume Hood.PPE (Secondary): N95 or P100 Particulate Respirator (only if hood is unavailable).[1] | The compound is a solid particulate. Static electricity can cause "dust fly," creating an immediate inhalation hazard. The amine moiety can irritate mucous membranes. |
| Hand (Dermal) | Primary: Nitrile Gloves (Min. thickness 0.11 mm).Secondary: Double-gloving recommended for solution handling.[1] | Amines can permeate standard latex. Nitrile offers superior chemical resistance to organic bases. Double gloving provides a "breakthrough buffer" during long procedures. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented).Note: Safety glasses are insufficient for powders. | Fine powders can bypass safety glasses. Goggles seal the ocular cavity against airborne dust and accidental splashes of basic solutions. |
| Body | Lab Coat (Cotton/Poly blend) + Long pants + Closed-toe shoes.Optional:[1] Tyvek sleeves for high-quantity weighing (>10g).[1] | Prevents accumulation of particulates on street clothes, which can lead to secondary exposure outside the lab. |
Operational Workflow & Engineering Controls
Visualization: Safety Decision Logic
The following diagram illustrates the hierarchy of controls required before handling the substance.
Figure 1: Pre-operational safety logic flow. Note that fume hood use is the non-negotiable standard for open handling.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Static Control: If the ambient humidity is low (<30%), use an ionizing anti-static gun on the weighing boat and spatula. Organic amines often carry static charges that cause powder to "jump."
Phase 2: Weighing & Solubilization
-
Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read, keeping the sash low.
-
Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as it increases spill risk.
-
Solubilization: Add the solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood. This locks the particulate into a liquid phase, significantly reducing inhalation risk.
Phase 3: Reaction & Cleanup
-
Wipe Down: After handling, wipe the balance area with a wet paper towel (solvent-soaked) to capture invisible dust.
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin.
Emergency & Disposal Protocols
Accidental Release Measures
-
Solid Spill: Do not dry sweep. This generates dust.[3] Cover with a wet paper towel (dampened with water or ethanol) and scoop into a waste container.
-
Solution Spill: Absorb with vermiculite or spill pads. Clean the surface with a mild acid solution (e.g., 1% acetic acid) to neutralize the amine, followed by soap and water.
Waste Disposal
Segregation is critical to prevent unexpected side reactions in the waste stream.
| Waste Type | Disposal Path | Notes |
| Solid Waste | Hazardous Solid Waste (Toxic) | Label clearly with full chemical name. Do not use "General Organic Debris." |
| Liquid Waste | Organic Solvents (Non-Halogenated) | If dissolved in DMSO/MeOH. Ensure pH is neutral if large quantities of acid were used in workup. |
| Contaminated Sharps | Sharps Container | Needles used for septa transfer must be disposed of immediately. |
Visualization: Disposal Workflow
Figure 2: Waste segregation workflow ensuring compliance with environmental safety standards.
References
-
PubChem. (n.d.). 2-Aminothiazole Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
